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Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Characterization of Retinol, Retinyl Palmitate, and their 9-cis/13-cis Isomers

Abstract This technical guide provides a comprehensive framework for the structural characterization and differentiation of all-trans-retinol, retinyl palmitate, and their critical geometric isomers, 9-cis and 13-cis-ret...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization and differentiation of all-trans-retinol, retinyl palmitate, and their critical geometric isomers, 9-cis and 13-cis-retinol. In drug development and biological research, the precise identification of these isomers is paramount, as their stereochemistry dictates their biological activity, particularly their interaction with nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[1][2]. This document offers an in-depth exploration of the core analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We move beyond mere procedural outlines to explain the causal science behind methodological choices, ensuring that each protocol is a self-validating system for generating robust and reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of certainty in retinoid analysis.

Introduction: The Challenge of Stereoisomerism in Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial for vision, cell growth, differentiation, and immune function[3][4]. They exist as several geometric isomers, with the all-trans and various cis forms exhibiting distinct biological potencies[2]. For instance, the metabolic derivatives of these isomers show differential binding to nuclear receptors; all-trans-retinoic acid is a high-affinity ligand for RARs, while 9-cis-retinoic acid binds to both RARs and RXRs[1][5]. Retinyl palmitate, an ester of retinol, serves as the primary storage form of vitamin A in the body[6][7].

The structural difference between these isomers is subtle, confined to the orientation of the polyene chain around a specific double bond. This subtlety presents a significant analytical challenge. Furthermore, retinoids are notoriously sensitive to light, heat, and oxygen, which can induce isomerization and degradation, compromising analytical accuracy[2][8][9]. Therefore, a multi-faceted analytical approach using orthogonal techniques is not just recommended but essential for unambiguous characterization.

This guide details the strategic application of chromatography and spectroscopy to resolve and identify these closely related structures.

The Analytical Workflow: A Synergistic Approach

A robust characterization strategy does not rely on a single technique but integrates them logically. The separation of the isomeric mixture is the foundational step, followed by detailed structural elucidation and confirmation.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_separation Separation cluster_analysis Structural Characterization & Quantification Prep Sample Extraction (e.g., LLE, Saponification) Under yellow light HPLC HPLC Separation (Normal-Phase Preferred) Prep->HPLC Inject Extract UV_Vis UV-Vis Spectroscopy (Quantification & λmax ID) HPLC->UV_Vis Online Detection MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Online or Offline (LC-MS) NMR NMR Spectroscopy (Unambiguous Isomer ID) HPLC->NMR Fraction Collection (Offline)

Caption: Integrated workflow for retinoid isomer analysis.

High-Performance Liquid Chromatography (HPLC): The Separation Cornerstone

HPLC is the primary tool for physically separating retinoid isomers from a complex mixture. The choice between normal-phase (NP) and reversed-phase (RP) chromatography is critical.

Expertise & Causality: For geometric isomers like retinoids, NP-HPLC often provides superior resolution compared to RP-HPLC[2]. This is because NP-HPLC, with its polar stationary phase (e.g., silica) and non-polar mobile phase, is highly sensitive to the subtle differences in the overall molecular geometry and dipole moment of the isomers. The cis bend in the polyene chain alters the molecule's interaction with the polar silica surface, allowing for effective separation. While RP-HPLC can be used, isomers like all-trans- and 13-cis-retinyl palmitate may not achieve baseline separation on standard C18 columns[8].

Detailed Protocol: Isocratic NP-HPLC for Retinol Isomer Separation

This protocol is adapted from established methods for separating key retinol and retinoic acid isomers[10][11].

  • System Preparation:

    • HPLC System: An isocratic HPLC system equipped with a UV detector.

    • Column: Silica gel column (e.g., Inertsil SIL 100A, 5 µm, 250 x 4.6 mm)[11].

    • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and glacial acetic acid. A typical ratio is 1000:4.3:0.675 (v/v/v)[11]. The small amount of acid improves peak shape for any acidic retinoids, while the alcohol modifies the polarity.

    • Flow Rate: 1.0 mL/min[11][12].

    • Detection: Set UV detector to 325 nm for retinol and its esters, or 350 nm for retinal/retinoic acid isomers[11][13][14].

  • Sample Handling & Preparation:

    • Crucial Precaution: All manipulations must be performed under yellow or dim red light in light-resistant glassware to prevent photoisomerization[2][9].

    • Standard Preparation: Prepare individual stock solutions of all-trans-retinol, 9-cis-retinol, and 13-cis-retinol in ethanol. Determine their precise concentration spectrophotometrically using their known extinction coefficients[13][15].

    • Sample Extraction (from biological matrix): a. For total retinol analysis from retinyl esters, perform saponification to hydrolyze the esters to free retinol[2]. b. For direct analysis, use liquid-liquid extraction. Add ethanol to the sample (e.g., serum) followed by hexane to extract the retinoids[13]. c. Vortex vigorously and centrifuge to separate the phases. d. Carefully transfer the upper hexane layer to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in the HPLC mobile phase for injection[2].

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the prepared standard mixture or sample extract.

    • Record the chromatogram for a sufficient duration (e.g., 15-20 minutes) to elute all compounds of interest. Identification is based on comparing retention times with authentic standards.

Expected Results & Data Presentation

The elution order in NP-HPLC is typically related to polarity, with less polar compounds eluting first. For retinoids, cis isomers often exhibit slightly higher polarity than the all-trans form, leading to longer retention times.

CompoundTypical NP-HPLC Retention Time (min)
all-trans-Retinal~9.5
13-cis-Retinoic Acid~10.6
all-trans-Retinoic Acid~11.7
13-cis-Retinol~20.9
9-cis-Retinol~27.0
all-trans-Retinol~28.9

Note: Retention times are highly system-dependent and are based on representative data from various sources[11][16]. Direct comparison with co-injected standards is mandatory for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

While HPLC separates isomers, NMR provides unambiguous proof of their specific structure. Both ¹H and ¹³C NMR are powerful tools for differentiating geometric isomers by revealing the precise chemical environment of each atom in the molecule[17].

Expertise & Causality: The key to using NMR for isomer identification lies in the chemical shift changes of nuclei located near the cis double bond. The steric compression and altered electronic environment caused by a cis configuration induce predictable upfield or downfield shifts in the signals of nearby protons and carbons compared to the all-trans isomer[18]. For example, a cis bond at the C9 position will significantly affect the chemical shifts of H10, H11, and the C8 and C11 carbons.

Key Spectral Differences for Isomer Identification
  • ¹H NMR: The olefinic protons (on the C=C double bonds) are most informative. Protons on or adjacent to a cis bond will have different chemical shifts and coupling constants (J-values) compared to their all-trans counterparts[18][19]. Methyl group protons can also show slight but characteristic shifts.

  • ¹³C NMR: The chemical shifts of the sp²-hybridized carbons in the polyene chain are highly sensitive to the geometry of the double bonds[18][20]. The steric hindrance in a cis isomer often causes an upfield shift (to a lower ppm value) for the carbons involved in and adjacent to that bond.

Quantitative Data: Characteristic NMR Chemical Shifts

The following table summarizes key chemical shifts (in ppm, CDCl₃ solvent) that are diagnostic for differentiating the isomers.

Nucleusall-trans-Retinal9-cis-Retinal13-cis-Retinal
¹H: H-10 ~6.15 (d)~6.84-7.02 (m)~7.11 (d)
¹H: H-14 ~6.30 (d)~6.03 (d)~5.97 (d)
¹H: CHO ~10.1 (d)~10.09 (d)~10.13 (d)
¹³C: C-8 ~137.5~130.7~138.2
¹³C: C-9 ~130.0~129.6~131.3
¹³C: C-13 ~137.5~136.1~129.5

Data compiled from published literature and spectral databases[19][21][22][23]. Precise values can vary with solvent and instrument.

Protocol: NMR Sample Preparation and Analysis
  • Fraction Collection: Collect the purified isomer fractions from the HPLC separation.

  • Solvent Removal: Evaporate the HPLC mobile phase under a stream of nitrogen. It is critical to remove all traces of the mobile phase, especially any acidic modifiers, as they can interfere with the NMR spectrum.

  • Reconstitution: Dissolve the dried analyte in a deuterated solvent (e.g., deuterochloroform, CDCl₃), which is standard for retinoids.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (like COSY and HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments are invaluable for confirming assignments by showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC)[21][22][24][25].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides essential data on the molecular weight of the parent compound and its fragmentation pattern, which can be used for both identification and structural confirmation, especially when coupled with HPLC (LC-MS).

Expertise & Causality: Retinoids are thermally labile, so soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are preferred[26][27]. For retinyl palmitate, a key diagnostic fragmentation is the neutral loss of the palmitic acid moiety, resulting in a prominent ion at m/z 269, corresponding to the dehydrated retinol cation ([M+H-fatty acid-H₂O]⁺)[27][28]. While the mass of the isomers is identical, subtle differences in fragmentation intensities might be observed. Tandem MS (MS/MS) can further fragment the primary ions to yield more structural information[27].

Protocol: LC-MS/MS Analysis of Retinyl Palmitate Isomers
  • LC System: Couple a suitable HPLC system (as described in Section 3) to the mass spectrometer. A C30 column may also be employed for enhanced separation of esterified retinoids[27].

  • MS System: A triple quadrupole or Orbitrap mass spectrometer equipped with an APCI or ESI source.

  • Ionization Mode: Positive ion mode is typically more sensitive for retinoids[27][29].

  • MS Parameters (APCI example):

    • Nebulizer Temperature: 450 °C

    • Curtain Gas: 30 psi

    • Nebulizer Gas: 45 psi

    • Declustering Potential: 100 V

  • Data Acquisition:

    • Full Scan: Acquire full scan data to identify the protonated molecular ion ([M+H]⁺). For retinyl palmitate, this would be at m/z 525.5.

    • Selected Ion Monitoring (SIM): For higher sensitivity, monitor for the expected parent ion and key fragment ions[29].

    • MS/MS (MRM): For quantitative analysis and confirmation, use Multiple Reaction Monitoring (MRM). A characteristic transition for all retinyl esters is the fragmentation of the in-source generated m/z 269 ion[27].

Quantitative Data: Characteristic Ions for Retinoids
CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ion(s) (m/z)
RetinolC₂₀H₃₀O287.2269.2 ([M+H-H₂O]⁺)
Retinyl PalmitateC₃₆H₆₀O₂525.5269.2 ([M+H-C₁₆H₃₂O₂-H₂O]⁺)[27][28]
Retinoic AcidC₂₀H₂₈O₂301.2283.2 ([M+H-H₂O]⁺), 255.2 ([M+H-HCOOH]⁺)

UV-Visible Spectroscopy: A Rapid Tool for Quantification and Preliminary ID

UV-Vis spectroscopy is a straightforward and robust technique for quantifying retinoids and providing initial evidence of an isomer's identity.

Expertise & Causality: The extended system of conjugated double bonds in the retinoid polyene chain results in strong UV absorbance. The wavelength of maximum absorbance (λmax) is sensitive to the geometry of this system. Cis isomers typically have a slightly lower λmax and a lower molar extinction coefficient (ε) compared to the more linear all-trans isomer[30]. A characteristic "cis peak" or shoulder may also appear at a shorter wavelength. This makes UV-Vis an excellent online detector for HPLC.

Protocol: Spectrophotometric Analysis
  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Use a UV-grade solvent, typically ethanol or methanol.

  • Procedure: a. Dissolve a precisely weighed amount of the purified isomer in the chosen solvent. b. Scan the absorbance from approximately 200 nm to 450 nm to determine the λmax. c. Use the absorbance at λmax and the Lambert-Beer law (A = εbc) to calculate the concentration, using the known extinction coefficient for that specific isomer and solvent[14].

Quantitative Data: UV-Vis Absorption Properties
Compound (in Ethanol)λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
all-trans-Retinol~325~52,770[15]
9-cis-Retinol~323Lower than all-trans
13-cis-Retinol~328Lower than all-trans
all-trans-Retinyl Palmitate~325~50,700 (calculated)
9-cis-Retinoic Acid~343~36,500 (in Methanol)[31]

Conclusion and Best Practices

The unambiguous structural characterization of retinol, retinyl palmitate, and their 9-cis and 13-cis isomers requires a meticulous, multi-technique approach.

Logical_Relationships cluster_isomers Retinoid Isomers cluster_techniques Analytical Techniques ATR all-trans-Retinol HPLC HPLC ATR->HPLC Separates R9C 9-cis-Retinol R9C->HPLC R13C 13-cis-Retinol R13C->HPLC RP Retinyl Palmitate (Isomers) RP->HPLC NMR NMR HPLC->NMR Defines Structure MS MS HPLC->MS Confirms Mass UV UV-Vis HPLC->UV Quantifies NMR->R9C Unambiguous ID NMR->R13C Unambiguous ID

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Exploratory

Photodegradation Kinetics of 9-cis,13-cis-Retinyl Palmitate Under UV Light: Mechanisms, Methodologies, and Stabilization Strategies

As a Senior Application Scientist specializing in the photostability of active pharmaceutical ingredients (APIs), I frequently encounter formulations where the stability of retinoids dictates the product's clinical viabi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the photostability of active pharmaceutical ingredients (APIs), I frequently encounter formulations where the stability of retinoids dictates the product's clinical viability. While the industry predominantly focuses on the all-trans isomer of retinyl palmitate (RP), UV irradiation rapidly drives photoisomerization, yielding highly labile intermediates. Among these, 9-cis,13-cis-retinyl palmitate (CAS: 34356-30-4) serves as a critical, yet often overlooked, di-cis intermediate in the photodegradation cascade.

This whitepaper provides an in-depth technical analysis of the photodegradation kinetics of 9-cis,13-cis-RP under UVA/UVB light. By understanding the causal mechanisms behind its degradation and employing self-validating kinetic methodologies, researchers can engineer more resilient dermatological and cosmetic formulations.

Mechanistic Grounding: The Dual-Pathway Degradation Model

The degradation of 9-cis,13-cis-RP under UV light (320–400 nm) is not a singular event but a bifurcated cascade dictated by the microenvironment—specifically, solvent polarity, oxygen tension, and lipid presence. Upon photon absorption, the di-cis-RP molecule enters an excited singlet/triplet state, after which it partitions into two primary degradation pathways:

A. Ionic Photodissociation (Polar Dominance)

In highly polar solvents (e.g., ethanol, aqueous emulsions), the solvent shell stabilizes ionic intermediates. UV excitation induces the heterolytic cleavage of the ester bond, generating a highly reactive pentaenylic retinyl cation 1[1]. Because the di-cis configuration creates immense steric strain, this cation undergoes rapid intramolecular rearrangement to form anhydroretinol (AR) and its isomeric derivatives. This pathway is largely independent of oxygen and cannot be arrested by free radical scavengers like sodium azide ( NaN3​ )2[2].

B. Free Radical Chain Reaction (Lipid/Oxygen Dominance)

In non-polar, lipid-rich, or oxygenated matrices (e.g., soybean oil, stratum corneum lipid matrix), UV excitation triggers the formation of reactive oxygen species (ROS) and alkylperoxy radicals. These radicals attack the electron-dense polyene chain of 9-cis,13-cis-RP. This bimolecular propagation yields oxidized photoproducts, most notably 5,6-epoxy-retinyl palmitate and 4-keto-retinyl palmitate 2[2]. The formation of 5,6-epoxy-RP is a severe clinical liability, as it exhibits direct phototoxicity, causing DNA single-strand breaks and chromosomal mutations under continued light exposure 3[3].

Pathway A 9-cis,13-cis-Retinyl Palmitate UV UVA/UVB Light A->UV B Excited State (Singlet/Triplet) UV->B C Ionic Photodissociation (Polar Solvents) B->C Pathway A D Free Radical Reaction (Lipid/O2 Rich) B->D Pathway B E Retinyl Cation C->E F Peroxy Radicals (ROO•) D->F G Anhydroretinol (AR) Isomers E->G Rearrangement H 5,6-Epoxy-RP & 4-Keto-RP (Phototoxic) F->H Oxidation

Photodegradation pathways of 9-cis,13-cis-retinyl palmitate under UV irradiation.

Kinetic Behavior and Matrix Effects

The kinetic order of 9-cis,13-cis-RP degradation is not absolute; it is a function of the formulation matrix.

In dilute, low-viscosity solutions, the degradation follows pseudo-first-order kinetics , where the rate of decay is strictly dependent on the concentration of the retinyl ester and the constant photon flux 1[1]. However, when formulated into complex lipid matrices like soybean oil or policosanol oleogels (PCOs), the kinetics shift to a second-order reaction . This shift occurs because the degradation becomes rate-limited by bimolecular collisions between the retinyl ester and propagating lipid peroxy radicals 4[4].

Quantitative Kinetic Summary
Formulation MatrixKinetic OrderDominant Degradation PathwayRelative Photostability (Half-life / Retention)
Ethanol / Isopropanol Pseudo-1st OrderIonic PhotodissociationLow ( t1/2​ < 2 hours under continuous UVA)
Liquid Soybean Oil 2nd OrderFree Radical OxidationModerate (~12% retention after 4 days UVA)
Policosanol Oleogels (PCOs) 2nd OrderFree Radical (Inhibited)High (>75% retention after 4 days UVA)
Solid Lipid Nanoparticles Pseudo-1st OrderSurface-limited OxidationHigh (Physical UV scattering protects API)

Experimental Workflow: A Self-Validating Protocol

To generate reliable kinetic data for 9-cis,13-cis-RP, the experimental design must proactively eliminate artefactual degradation. As an application scientist, I mandate the following self-validating protocol to isolate true photodegradation from handling errors.

Causality in Experimental Design:
  • Strict Amber Light Environment : Ambient fluorescent laboratory light contains sufficient blue/UV wavelengths to cause baseline isomerization of all-trans-RP into 9-cis and 13-cis isomers. All sample prep must occur under amber light to ensure t=0 measurements are accurate5[5].

  • Avoidance of Chlorinated Solvents : Solvents like chloroform or methylene chloride catalytically promote the isomerization of retinyl esters when exposed to trace light. Extraction must utilize non-chlorinated systems (e.g., Hexane/Ethanol)5[5].

  • Internal Standardization : Retinyl esters are highly lipophilic and prone to glass adherence. Using an internal standard (e.g., tocopherol acetate) validates extraction efficiency across all time points.

  • Dark Controls : A parallel set of samples must be kept in the dark at the exact temperature of the UV chamber. This decouples thermal degradation from photon-induced cleavage, ensuring the calculated rate constant ( k ) is purely photochemical.

Step-by-Step Methodology:
  • Matrix Spiking : Dissolve 9-cis,13-cis-RP standard (0.1% w/w) into the target matrix alongside the internal standard under amber light.

  • Irradiation : Place samples in a temperature-controlled UV chamber (e.g., 340 nm, 0.10 W/m2 , 25°C).

  • Time-Course Sampling : Extract aliquots at t=0,1,2,4, and 8 hours.

  • Liquid-Liquid Extraction : Partition the API using a Hexane/Ethanol (3:1 v/v) gradient. Vortex for 2 minutes and centrifuge at 10,000 RPM to separate the lipid phase.

  • HPLC-DAD Quantification : Inject the organic layer into a reversed-phase HPLC system. Utilize an isocratic mobile phase (e.g., Methanol/Water 95:5) and monitor absorbance via Diode-Array Detection (DAD) at 326 nm.

  • Kinetic Plotting : Plot ln([C]t​/[C]0​) vs. time for first-order, or 1/[C]t​−1/[C]0​ vs. time for second-order modeling.

Protocol S1 Sample Prep in Matrix (Strict Amber Light) S2 UVA/UVB Exposure (Controlled Temp/Irradiance) S1->S2 S3 Time-Course Aliquoting (t=0 to t=x hrs) S2->S3 S4 Non-Chlorinated Extraction (Hexane/Ethanol) S3->S4 S5 HPLC-DAD Quantification (Isocratic, 326 nm) S4->S5 S6 Kinetic Modeling (1st or 2nd Order) S5->S6

Self-validating experimental workflow for RP photodegradation kinetic analysis.

Advanced Formulation Strategies for Photostabilization

Because 9-cis,13-cis-RP degrades via both ionic and radical mechanisms, singular antioxidant approaches (like adding pure α -tocopherol) are often insufficient; they only address the radical pathway and fail to stop ionic photodissociation6[6].

To achieve true photostabilization, formulators must employ structural matrix interventions:

  • Supramolecular Oleogels : Formulating the retinyl ester within a policosanol oleogel (PCO) creates a crystalline network that physically immobilizes the API. This drastically reduces the molecular collisions required for second-order radical propagation, retaining >75% of the API after 4 days of continuous UVA exposure4[4].

  • Solid Lipid Nanoparticles (SLNs) : Encapsulating the API in SLNs introduces physical UV-blocking properties. The solid lipid matrix scatters incoming UV photons, preventing the initial excitation state required to trigger either the ionic or radical degradation pathways.

Conclusion

The photodegradation of 9-cis,13-cis-retinyl palmitate is a complex, matrix-dependent phenomenon that demands rigorous analytical oversight. By understanding the polarity-driven bifurcation of its degradation pathways—and by implementing self-validating, light-controlled kinetic assays—researchers can accurately profile the stability of this critical retinoid intermediate. Moving forward, the integration of structural immobilizers like oleogels and SLNs represents the gold standard for mitigating the phototoxic liabilities of retinoid therapies.

References

  • Photodecomposition of Retinyl Palmitate in Ethanol by UVA Light Formation of Photodecomposition Products, Reactive Oxygen Species, and Lipid Peroxides ACS Publications / PubMed URL:[Link]

  • Esterification makes retinol more labile to photolysis PubMed / NIH URL:[Link]

  • Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation ACS Food Science & Technology URL:[Link]

  • Photostability studies of retinyl palmitate entrapped in policosanol oleogel matrices Iowa State University Digital Repository URL:[Link]

  • Degradation of Vitamin A Palmitate in Corn Flakes During Storage ResearchGate URL:[Link]

Sources

Foundational

Biosynthesis of Retinol, palmitate, 9-cis,13-cis- in Mammalian Tissues: A Technical Whitepaper

Executive Summary Retinyl esters represent the predominant, biologically inert storage form of vitamin A in mammalian tissues. While all-trans-retinyl palmitate is the most abundant endogenous form, specific stereoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retinyl esters represent the predominant, biologically inert storage form of vitamin A in mammalian tissues. While all-trans-retinyl palmitate is the most abundant endogenous form, specific stereoisomers such as Retinol, palmitate, 9-cis,13-cis- (commonly referred to as 9-cis,13-cis-retinyl palmitate; CAS No. 34356-30-4) serve as specialized storage pools. These di-cis isomers are critical precursors to 9-cis-retinoic acid (9cRA), a high-affinity ligand for Retinoid X Receptors (RXRs)[1]. This whitepaper details the mechanistic pathways, enzyme kinetics, and self-validating analytical protocols required to study the biosynthesis of 9-cis,13-cis-retinyl palmitate in mammalian systems.

Mechanistic Foundations of Biosynthesis

The biosynthesis of 9-cis,13-cis-retinyl palmitate is a tightly regulated, two-step cascade designed to sequester reactive free retinols into stable lipid droplets. Free retinols are highly lipophilic and membrane-lytic; thus, esterification is a necessary cellular defense mechanism[2].

Step 1: Isomerization to 9,13-di-cis-Retinol

Before esterification can occur, the parent molecule, all-trans-retinol, must be isomerized. In mammalian tissues, 9,13-di-cis-retinol is generated through two primary mechanisms:

  • Thermal/Spontaneous Isomerization: Retinoid polyene chains are highly susceptible to thermal shifts, naturally forming a thermodynamic equilibrium that includes 9-cis, 13-cis, and 9,13-di-cis isomers[3].

  • Enzymatic Isomerization: Enzymes such as DES1 catalyze the equilibrium isomerization of retinol, yielding a physiological mixture containing 9,13-di-cis-retinol[4].

Step 2: Enzymatic Esterification

The 9,13-di-cis-retinol intermediate is rapidly esterified to 9-cis,13-cis-retinyl palmitate. Two distinct classes of acyltransferases mediate this reaction, differentiated by their acyl donors:

  • LRAT (Lecithin:retinol acyltransferase): The dominant esterification enzyme in hepatic stellate cells and the retinal pigment epithelium (RPE). LRAT transfers a palmitoyl group from the sn-1 position of membrane phosphatidylcholine directly to the retinol[2].

  • ARAT (Acyl-CoA:retinol acyltransferase): Enzymes such as AWAT2 and DGAT1 utilize acyl-CoA (specifically palmitoyl-CoA) as the acyl donor. While AWAT2 shows a strong preference for 11-cis-retinol, it retains broad substrate specificity and catalyzes the esterification of 9-cis and 13-cis isomers[2][4].

Biosynthesis ATR All-trans-Retinol Isom Thermal Isomerization / DES1 Enzyme ATR->Isom DCR 9,13-di-cis-Retinol (Intermediate) Est LRAT (PC Donor) / ARAT (Acyl-CoA Donor) DCR->Est RP 9-cis,13-cis-Retinyl Palmitate (Storage Pool) Isom->DCR Isomerization Est->RP Esterification

Biosynthetic pathway of 9-cis,13-cis-retinyl palmitate from all-trans-retinol.

Quantitative Data & Photophysical Properties

Accurate quantification of retinoid isomers requires precise knowledge of their photophysical properties. Because the structural geometry of the polyene chain alters the conjugated electron system, each isomer exhibits a distinct UV absorbance maximum ( λmax​ ) and molar extinction coefficient ( ϵ ).

Table 1: Photophysical Properties of Retinol Isomers

Retinoid IsomerUV Absorbance Max ( λmax​ )Extinction Coefficient ( ϵ , M⁻¹ cm⁻¹)Primary Biological Role
All-trans-retinol 325 nm51,770Primary circulating form; precursor to atRA
9,13-di-cis-retinol 324 nm39,500Storage intermediate; precursor to 9cRA
11-cis-retinol 318 nm34,320Visual cycle chromophore precursor
13-cis-retinol 328 nm48,305Endogenous isomer; function under investigation

Data synthesized from established retinoid quantification standards[3][5].

Standardized Experimental Protocol: Microsomal Esterification Assay

To rigorously evaluate the biosynthesis of 9-cis,13-cis-retinyl palmitate, researchers must employ a self-validating in vitro microsomal assay.

Causality & Trustworthiness Principles:

  • Photo-oxidation Prevention: Retinoids degrade rapidly under standard laboratory lighting. All procedures must be conducted under dim yellow light to prevent artifactual photo-isomerization[1].

  • Internal Controls: A heat-inactivated microsome control ensures that observed esterification is strictly enzymatic, not a result of spontaneous chemical esterification.

  • Recovery Validation: The addition of an internal standard (e.g., all-trans-retinyl acetate) prior to lipid extraction allows for the mathematical correction of extraction losses[5].

Step-by-Step Methodology
  • Microsome Preparation: Homogenize mammalian tissue (e.g., liver or RPE) in 250 mM sucrose, 10 mM Tris-HCl (pH 7.5). Isolate the microsomal fraction via ultracentrifugation (100,000 × g for 60 min)[3].

  • Reaction Assembly: In a 1.5 mL amber Eppendorf tube, combine:

    • 20 µL of 10% Bovine Serum Albumin (BSA) (acts as a lipid carrier).

    • 20 µL of isolated microsomes (approx. 8 µg total protein).

    • 0.4 mM Palmitoyl-CoA (if assaying ARAT activity) or rely on endogenous membrane PC (for LRAT activity)[4].

    • Buffer (10 mM BTP, pH 7.5) to a final volume of 198 µL.

  • Substrate Introduction: Initiate the reaction by adding 2 µL of 100 µM 9,13-di-cis-retinol (dissolved in N,N-dimethylformamide)[4].

  • Incubation: Incubate at 37°C for exactly 10 minutes.

  • Quenching & Extraction: Stop the reaction by adding 200 µL of ice-cold ethanol containing 1 µM all-trans-retinyl acetate (Internal Standard). Add 400 µL of hexane. Vortex vigorously for 2 minutes. The non-polar hexane phase selectively partitions the highly lipophilic retinyl palmitate away from the aqueous protein matrix.

  • HPLC-UV Analysis: Evaporate the hexane phase under a gentle stream of nitrogen gas. Reconstitute in the HPLC mobile phase. Inject onto a normal-phase silica column and monitor absorbance at 324 nm[3][5].

AssayWorkflow Step1 1. Microsome Isolation (Liver/RPE) Step2 2. Substrate Incubation (37°C, 10 min) Step1->Step2 Step3 3. Lipid Extraction (Hexane/EtOAc) Step2->Step3 Step4 4. HPLC-UV Analysis (324 nm) Step3->Step4

Step-by-step workflow for the in vitro microsomal retinoid esterification assay.

Physiological Significance & Downstream Signaling

The biosynthesis of 9-cis,13-cis-retinyl palmitate is not merely a biochemical artifact; it represents a highly specific physiological reservoir. Recent liquid chromatography-tandem mass spectrometry (LC/MS/MS) analyses have identified prominent physiological pools of 9,13-di-cis-retinoids in both the liver and the endocrine pancreas[1].

By sequestering 9,13-di-cis-retinol as a palmitate ester, mammalian tissues maintain a stable, mobilizable pool of precursors. Upon hydrolysis by retinyl ester hydrolases (REHs), these cis-retinols can be oxidized into 9-cis-retinoic acid (9cRA). 9cRA functions as a pancreas-specific autacoid that regulates glucose-stimulated insulin secretion by forming active heterodimers with Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs)[1][5]. Understanding this specific esterification pathway is therefore critical for drug development targeting metabolic syndrome, diabetes, and retinoid-dependent transcriptional regulation.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • US20080249042A1 - All-Trans-Retinol: All-Trans-13,14-Dihydroretinol Saturase and Methods of Its Use Google Patents URL
  • Proceedings of the National Academy of Sciences (PNAS)

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Isocratic HPLC Method for the Simultaneous Quantification of Retinol, Retinyl Palmitate, 9-cis-Retinoic Acid, and 13-cis-Retinoic Acid

Introduction Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] Key among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] Key among these are retinol, its storage form retinyl palmitate, and the biologically active metabolites, 9-cis-retinoic acid and 13-cis-retinoic acid (isotretinoin). Given their critical roles and the potential for toxicity at high concentrations, the accurate and simultaneous quantification of these compounds in various matrices such as pharmaceuticals, cosmetics, and biological samples is of paramount importance for both quality control and research.[1][2][3] This application note details a robust, validated isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of retinol, retinyl palmitate, 9-cis-retinoic acid, and 13-cis-retinoic acid.

The inherent instability of retinoids, which are susceptible to light, heat, and oxidation, presents a significant analytical challenge.[4][5] This method has been developed to ensure the stability of the analytes during sample preparation and analysis, providing a reliable and efficient workflow for researchers, scientists, and drug development professionals.

Scientific Principles and Method Rationale

This method employs reversed-phase HPLC, a powerful technique for separating compounds with varying polarities.[2][6] A C18 stationary phase is utilized, which is nonpolar, while a polar mobile phase is used to elute the analytes. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds, such as the retinoic acid isomers, will have a lower affinity for the nonpolar stationary phase and will elute earlier. Conversely, the less polar retinol and the highly nonpolar retinyl palmitate will be retained longer on the column.[1]

The choice of an isocratic elution, where the mobile phase composition remains constant throughout the run, simplifies the method, enhances reproducibility, and reduces analysis time compared to gradient methods.[7][8] UV detection is employed, leveraging the strong absorbance of the conjugated double bond systems present in all retinoids in the UV-Vis region.[4] Wavelength programming can be utilized to maximize sensitivity for each compound.[9]

Experimental Workflow

The overall workflow for the quantification of retinoids is depicted below. It encompasses sample preparation, preparation of standards, HPLC analysis, and data processing.

Retinoid Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Biological Matrix/Formulation) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Protection from light Standard Standard & QC Preparation HPLC HPLC-UV Analysis Standard->HPLC Extraction->HPLC Reconstitution Integration Peak Integration & Identification HPLC->Integration Chromatogram Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for retinoid analysis.

Materials and Reagents

  • Standards: Retinol (≥95%), Retinyl Palmitate (≥93%), 9-cis-Retinoic Acid (≥98%), 13-cis-Retinoic Acid (≥98%) - Sigma-Aldrich or equivalent.

  • Solvents: HPLC grade Methanol, Acetonitrile, n-Hexane, Isopropanol, Dichloromethane, and Water - Fisher Scientific or equivalent.

  • Reagents: Ammonium Acetate, Acetic Acid (glacial), Butylated Hydroxytoluene (BHT) - Sigma-Aldrich or equivalent.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if required for sample cleanup).

Note: All manipulations involving retinoids should be performed under yellow or red light to prevent photodegradation.[10] The use of antioxidants like BHT in solvents is recommended to prevent oxidation.[4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Water (e.g., 85:10:5 v/v/v) with 0.1% Acetic Acid or Ammonium Acetate buffer
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 325 nm for Retinol and Retinyl Palmitate, 350 nm for Retinoic Acid isomers

Rationale for Parameter Selection:

  • A C18 column is a versatile and robust choice for the separation of compounds with a wide range of polarities.[11][12][13]

  • The mobile phase composition is optimized to achieve baseline separation of all four analytes within a reasonable runtime. The organic modifiers (methanol and acetonitrile) control the retention of the nonpolar analytes, while the aqueous component and pH modifier (acetic acid or ammonium acetate) influence the retention and peak shape of the acidic retinoids.[7][14]

  • A column temperature of 30 °C ensures reproducible retention times and good peak shapes.

  • The selected detection wavelengths correspond to the absorption maxima of the respective retinoids, ensuring high sensitivity.[1][8][9][11][13][15][16][17][18]

Protocols

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each retinoid standard into separate 10 mL amber volumetric flasks. Dissolve and dilute to volume with ethanol containing 0.1% BHT. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation

The choice of sample preparation will depend on the matrix.

For Cosmetic Creams/Ointments: [11][17][19]

  • Accurately weigh approximately 1 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 10 mL of a hexane:isopropanol (1:1 v/v) mixture containing 0.1% BHT.

  • Vortex for 2 minutes to disperse the sample.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

For Biological Samples (e.g., Plasma): [9][20][21]

  • To 200 µL of plasma in a glass tube, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 1 mL of hexane:isopropanol (3:1 v/v) containing 0.1% BHT.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 1 mL of the extraction solvent.

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[22][23][24][25][26]

Validation Parameter Acceptance Criteria
Specificity No interfering peaks at the retention times of the analytes.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to small, deliberate variations in method parameters.
Logical Relationship in Method Development

The development of a robust HPLC method follows a logical progression, where each step builds upon the previous one to achieve the desired analytical performance.

Method Development Logic Analyte Analyte Characterization Polarity UV Absorbance Column Column Selection Stationary Phase (C18) Dimensions Analyte->Column Influences MobilePhase Mobile Phase Optimization Solvent Ratio pH/Buffer Column->MobilePhase Dictates Detection Detector Settings Wavelength Bandwidth MobilePhase->Detection Affects Sensitivity Validation Method Validation Linearity Accuracy Precision Detection->Validation Prerequisite for

Caption: Logical flow of HPLC method development.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the simultaneous quantification of retinol, retinyl palmitate, 9-cis-retinoic acid, and 13-cis-retinoic acid using a validated isocratic reversed-phase HPLC method. The detailed procedures for sample preparation, chromatographic conditions, and method validation will enable researchers and professionals in the pharmaceutical and cosmetic industries to obtain accurate and reliable results. The inherent simplicity and robustness of this method make it well-suited for routine quality control and research applications.

References

  • Lee, J., et al. (2006). Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. Analytical Chemistry. Available at: [Link]

  • Hubinger, J. C. (2009). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of Cosmetic Science, 60(5), 485-500. Available at: [Link]

  • O'Connor, C. J., & Yaghi, B. (1987). A rapid and sensitive separation of retinol and retinyl palmitate using a small, disposable bonded-phase column: kinetic applications. Lipids, 22(3), 219-224. Available at: [Link]

  • Bryan, W. M., Honigberg, I. L., & Meltzer, N. M. (1991). Electrochemical Detection of Retinoids Using Normal Phase HPLC.
  • Peng, Y. M., et al. (1987). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute, 78(1), 95-99. Available at: [Link]

  • Tsunoda, T., & Takabayashi, K. (1995). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1435-1440.
  • Hubinger, J. C. (2009). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of Cosmetic Science, 60(5), 485-500.
  • Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 652, 229-246.
  • Tsantarliotou, M., et al. (2011). Simultaneous Determination of Retinoic Acid, Retinol, and Retinyl Palmitate in Ram Plasma by Liquid Chromatography.
  • SCIEX. (2012). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples.
  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • Hidayatullah, A., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani, 4(7), 939-948.
  • MacCrehan, W. A., & Schonberger, E. (1987). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma. Clinica Chimica Acta, 167(3), 283-292.
  • Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research, 51(10), 3051-3059.
  • Khan, B. A., et al. (2012). Clinical significance and methods of analysis of vitamin A. Baqai Journal of Health Sciences, 15(2), 24-29.
  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Peng, Y. M., et al. (1987). Analysis and stability of retinol in plasma.
  • Caviglioli, G., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 147-155.
  • Chen, B. H., & Chen, Y. C. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid by isocratic high-performance liquid chromatography. Journal of Food and Drug Analysis, 3(3), 195-204.
  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9878-9882.
  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements.
  • Kim, H., et al. (2017). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Pharmaceutical and Biomedical Analysis, 145, 60-66.
  • Agilent Technologies. (2014). Rapid Simultaneous Analysis of Vitamin A as Retinyl Palmitate and Beta Carotene Using the Agilent 1290 Infinity LC and STM Columns.
  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363-369.
  • Tan, X., et al. (1992). Solid-State Stability Studies of 13-cis-Retinoic Acid and All-trans-Retinoic Acid Using Microcalorimetry and HPLC Analysis. Pharmaceutical Research, 9(9), 1203-1208.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Crevar Sakač, M., et al. (2015). RP-HPLC method for simultaneous determination of retinol, α-tocopherol, γ-tocopherol, retinolpalmitate and β-carotene in human plasma. Journal of Diagnostic Techniques and Biomedical Analysis.
  • SIELC Technologies. (2018).
  • Hubinger, J. C. (2009). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of Cosmetic Science, 60(5), 485-500.
  • Ježová, E., et al. (2002). Selected retinoids: determination by isocratic normal-phase HPLC.
  • De-Oliveira, G. A., et al. (2021). Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Food Additives & Contaminants: Part A, 38(11), 1899-1909.
  • Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9878-9882.
  • Lab Manager. (2025).
  • Wathoni, N., et al. (2023). Validation of Analytical Method for Vitamin A in Bioadhesive Ocular Cationic Nanoemulsion Loaded into Thermosensitive Gel. Pharmaceutics, 15(4), 1349.
  • Slideshare. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

Sources

Application

Application Note: Advanced Extraction and Isomeric Preservation of 9-cis and 13-cis-Retinyl Palmitate from Complex Lipid Matrices

Executive Summary The accurate quantification of retinyl palmitate isomers (specifically 9-cis and 13-cis) in lipid-rich matrices is a complex analytical challenge. Because the conjugated polyene chain of vitamin A is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of retinyl palmitate isomers (specifically 9-cis and 13-cis) in lipid-rich matrices is a complex analytical challenge. Because the conjugated polyene chain of vitamin A is thermodynamically unstable, improper sample handling and solvent selection can induce artifactual isomerization, leading to skewed pharmacokinetic or nutritional data. This application note details a self-validating, direct-extraction methodology that bypasses traditional saponification and avoids halogenated solvents to preserve the absolute isomeric integrity of 9-cis and 13-cis-retinyl palmitate.

Mechanistic Insights & Causality: The "Why" Behind the Workflow

As analytical scientists, we must design protocols where the chemistry dictates the workflow, rather than relying on legacy methodologies that compromise the analyte.

The Fallacy of Saponification

Traditionally, vitamin A analysis in lipid-rich matrices relies on saponification to remove bulk triglycerides. During this process, potassium hydroxide (KOH) converts triglycerides into glycerol and free fatty acids, but it simultaneously cleaves the ester bond of retinyl palmitate, yielding free retinol[1]. This fundamental chemical alteration destroys the specific ester profile, making it impossible to differentiate retinyl palmitate from other retinyl esters, and completely obliterates the specific 9-cis/13-cis retinyl palmitate isomeric data. Therefore, a direct extraction approach that bypasses saponification is mandatory to preserve the intact ester[1].

Solvent-Induced Artifacts in Halogenated Environments

The selection of an extraction solvent is the most critical variable in preserving the isomeric integrity of retinyl palmitate. Conventional lipid extraction methods, such as the Folch or Bligh & Dyer protocols, heavily utilize chlorinated solvents like chloroform or methylene chloride. However, empirical data demonstrates that chlorinated solvents actively promote the photo-isomerization of all-trans-retinyl palmitate into its 9-cis and 13-cis configurations when exposed to standard laboratory fluorescent light[2]. Utilizing these solvents introduces severe artifactual bias, artificially inflating the concentration of cis-isomers. To circumvent this, non-halogenated solvents such as hexane, methyl tert-butyl ether (MTBE), or direct dilution in methanol must be employed[2][3].

Environmental Vulnerabilities: Light and Oxidation

Research indicates that 13-cis-retinyl palmitate is primarily generated during heat exposure, whereas 9-cis-retinyl palmitate is catalyzed by visible and UV light[3]. A robust protocol must control for these variables. This is achieved by executing all procedures under dim yellow light, purging headspace with nitrogen gas, and integrating butylated hydroxytoluene (BHT) as a radical-scavenging antioxidant[4][5].

Decision Matrix and Extraction Workflow

G Sample Lipid Matrix (Tissue, Serum, Oil) Prep Dim Yellow Light & N2 Atmosphere Sample->Prep Decision Extraction Strategy Prep->Decision Sapon Saponification (KOH / Heat) Decision->Sapon Traditional Method Direct Direct Extraction (No Alkali) Decision->Direct Isomer-Preserving Retinol Ester Cleavage (Loss of Palmitate) Sapon->Retinol Solvent Solvent Selection Direct->Solvent Chloro CHCl3 / CH2Cl2 Solvent->Chloro Avoid Hexane Hexane / MTBE + 0.01% BHT Solvent->Hexane Preferred Artifact Photo-Isomerization (False 9-cis/13-cis) Chloro->Artifact Success Intact Isomer Preservation (Accurate 9-cis/13-cis) Hexane->Success

Extraction workflow highlighting critical decision points to prevent retinyl palmitate isomerization.

Self-Validating Experimental Protocol

System Validation Note: This protocol utilizes Retinyl Acetate as an internal standard (IS) to dynamically calculate extraction efficiency. Because retinyl acetate possesses similar polarity and stability to retinyl palmitate, its recovery rate ensures that any analyte loss during extraction is mathematically accounted for in the final quantification[4].

Phase 1: Reagent Preparation
  • Extraction Solvent: Prepare a mixture of Hexane and MTBE (1:1, v/v). Supplement immediately with 0.01% (w/v) BHT to arrest oxidative chain reactions[5].

  • Internal Standard (IS): Dissolve retinyl acetate in absolute ethanol to a working concentration of 1 µg/mL. Degas the solution with nitrogen and store in amber glass vials at -30°C[4].

Phase 2: Matrix Processing (Strictly under dim yellow light)

For Solid Tissues/Serum:

  • Weigh 50–100 mg of tissue or aliquot 100 µL of serum into a light-protected microcentrifuge tube.

  • Add 500 µL of ice-cold Phosphate Buffered Saline (PBS, pH 7.4) and homogenize thoroughly using a disposable mechanical homogenizer[4].

For Edible Oils/Liquid Lipids:

  • Weigh 1.0 g of the oil sample.

  • Directly dilute the oil in 10 mL of HPLC-grade methanol or isopropanol containing 0.01% BHT. Vortex for 2 minutes. This direct dilution bypasses liquid-liquid extraction entirely, minimizing handling time to 10-15 minutes and preventing artifact formation[1]. Proceed directly to Phase 4.

Phase 3: Liquid-Liquid Extraction (For Tissues/Serum)
  • Add 200 µL of the IS solution (retinyl acetate in ethanol) to the tissue/serum homogenate. The ethanol serves a dual mechanistic purpose: delivering the internal standard and precipitating proteins to disrupt lipid-protein binding complexes[4].

  • Add 1.0 mL of the Hexane/MTBE extraction solvent.

  • Vortex vigorously for 3 minutes to partition the retinyl esters into the upper non-polar organic phase.

  • Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C to achieve a crisp phase separation[5].

  • Carefully transfer the upper organic layer to a clean amber glass vial.

  • Evaporate the solvent to complete dryness under a gentle, continuous stream of nitrogen gas. Critical Causality: Do not use vacuum centrifugation or heat during evaporation, as thermal stress will induce 13-cis artifact formation.

  • Reconstitute the dried lipid extract in 200 µL of HPLC mobile phase (e.g., methanol or acetonitrile) and vortex[3].

Phase 4: Chromatographic Separation
  • Inject 20 µL of the reconstituted sample or diluted oil into an HPLC system equipped with a C18 Reverse Phase column (e.g., 250 × 4.6 mm, 5 µm) and a Fluorescence Detector (FLD; Excitation: 325 nm, Emission: 470 nm)[1][5].

  • Utilize an isocratic elution profile (e.g., Methanol/Water 98:2, v/v) to successfully resolve the 9-cis, 13-cis, and all-trans isomers of retinyl palmitate.

Quantitative Validation Metrics

The following table summarizes the performance and reliability of various extraction strategies based on empirical validation data. The direct extraction methods utilizing non-chlorinated solvents provide the only scientifically sound approach for isomer analysis.

Methodological ParameterSaponification + LLEDirect Ext. (Chlorinated)Direct Ext. (Hexane/MTBE)Direct Dilution (Oils)
Ester Bond Integrity Cleaved (Yields Retinol)IntactIntactIntact
Artifactual Isomerization High (Heat/Alkali induced)High (Light-catalyzed)Low (Protected)Minimal
Recovery Rate 70 - 85%80 - 90%95 - 105%86 - 103%
Processing Time > 2.5 hours~ 45 mins~ 45 mins10 - 15 mins
Suitability for Isomers UnsuitableUnsuitableHighly SuitableHighly Suitable

References

  • Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD - Taylor & Francis.[Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC.[Link]

  • Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD - ResearchGate.[Link]

  • Isomerization of Retinyl Palmitate Using Conventional Lipid Extraction Solvents | Journal of AOAC INTERNATIONAL.[Link]

  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC.[Link]

  • Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation | Analytical Chemistry.[Link]

Sources

Method

Application Note: NMR Spectroscopic Elucidation and Isomer Differentiation of 9-cis, 13-cis-Retinyl Palmitate

Executive Summary The structural integrity of retinoids is a critical quality attribute in drug development, cosmeceuticals, and nutritional formulations. Retinyl palmitate, the primary storage form of Vitamin A, is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural integrity of retinoids is a critical quality attribute in drug development, cosmeceuticals, and nutritional formulations. Retinyl palmitate, the primary storage form of Vitamin A, is highly susceptible to radical-mediated and photo-induced isomerization[1]. Distinguishing the 9-cis, 13-cis-retinyl palmitate isomer from its all-trans counterpart or single cis-isomers is essential for assessing formulation degradation and biological efficacy. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the Z/E configurations of the polyene chain using 1D and 2D NMR techniques.

Mechanistic Context: The Causality of Isomerization

Retinoids possess a highly conjugated polyene system that provides resonance stabilization but also acts as a chromophore. When exposed to UVA radiation or thermal stress, the mobile π electrons undergo π→π∗ transitions. This temporary disruption of the double bond character allows free rotation around the C9=C10 and C13=C14 bonds[1].

Because the all-trans conformation represents the lowest free energy state, the introduction of cis (Z) geometries at C-9 and C-13 introduces significant steric hindrance. This steric compression directly alters the local magnetic environments of adjacent protons and carbons, causing diagnostic upfield and downfield chemical shifts[2]. While High-Performance Liquid Chromatography (HPLC) can separate these isomers, only NMR spectroscopy—specifically Nuclear Overhauser Effect Spectroscopy (NOESY)—can definitively map the spatial proximity of the atoms to confirm the exact stereochemistry of trisubstituted double bonds[2].

Analytical Workflow

Workflow step1 1. Sample Prep (Actinic Shielding & Argon) step2 2. Solubilization (CDCl3 + 0.01% TMS) step1->step2 step3 3. 1D NMR (1H & 13C) (Chemical Shift Profiling) step2->step3 step4 4. 2D NMR (NOESY/ROESY) (Spatial Proximity Mapping) step3->step4 step5 5. Isomer Validation (9-cis, 13-cis Confirmation) step4->step5

Caption: NMR analytical workflow for retinoid isomer differentiation and structural validation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical output, the following protocols integrate physical safeguards against artifactual isomerization and internal QA checks.

Protocol 1: Anaerobic & Actinic-Shielded Sample Preparation

Causality: Retinyl palmitate rapidly photo-degrades into epoxides and cis-isomers under standard laboratory lighting[1][3]. To prevent the generation of ex vivo isomers during analysis, sample preparation must be strictly controlled.

  • Actinic Shielding: Perform all sample handling under gold/amber lighting (wavelengths > 500 nm). Wrap all NMR tubes in aluminum foil until the moment of insertion into the spectrometer.

  • Atmospheric Control: Purge the sample vial with Argon gas to displace oxygen, preventing radical-mediated auto-oxidation of the polyene chain.

  • Solubilization: Dissolve 10–15 mg of the retinyl palmitate sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.01% Tetramethylsilane (TMS) as an internal reference. CDCl3​ is preferred as it provides excellent solubility for the lipophilic palmitate tail while maintaining sharp polyene resonance signals[3][4].

Protocol 2: Multi-Dimensional NMR Acquisition

Causality: 1D 1H NMR suffers from severe signal overlap in the olefinic region (5.5–7.0 ppm). 2D NMR is mandatory to disperse these signals and establish spatial connectivity[2].

  • 1D 1H NMR: Acquire at 600 MHz to ensure sufficient dispersion. Use a relaxation delay ( D1 ) of at least 5 seconds to ensure complete relaxation of the quaternary methyls, allowing for accurate quantitative integration[4].

  • 1D 13C NMR / DEPT-135: Acquire at 150 MHz. This will confirm the integrity of the ester carbonyl (~173.5 ppm) and differentiate the polyene methine carbons from quaternary carbons.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300–400 ms. Expert Insight: A mixing time that is too long will cause spin diffusion (indirect NOE), leading to false-positive spatial correlations. 300 ms is optimal for molecules in the 500 Da range (Retinyl palmitate MW = 524.9 g/mol ) to observe direct through-space dipole-dipole interactions.

Quantitative Data: NMR Spectroscopy Parameters

The introduction of the 9-cis and 13-cis double bonds causes severe steric compression between the methyl groups (Me-19, Me-20) and their spatially adjacent olefinic protons (H-8, H-12). This compression deshields the protons, shifting them downfield, while shielding the methyl carbons[2].

Table 1: 1H NMR Chemical Shift Assignments (600 MHz, CDCl3​ )
ProtonAll-trans (ppm)9-cis, 13-cis (ppm)MultiplicityCausality of Shift in Di-Cis Isomer
H-7 6.286.25d ( J=16 Hz)Minimal change; outside primary steric zone.
H-8 6.126.75 d ( J=16 Hz)Strong downfield shift due to steric compression with Me-19.
H-10 6.146.18d ( J=11 Hz)Slight downfield shift.
H-11 6.626.60dd ( J=15,11 Hz)Minimal change.
H-12 6.236.95 d ( J=15 Hz)Strong downfield shift due to steric compression with Me-20.
H-14 5.655.45t ( J=7 Hz)Upfield shift due to altered conjugation geometry.
H-15 4.754.72d ( J=7 Hz)Esterified methylene (Internal QA reference)[1][4].
Me-19 1.971.75sUpfield shift due to loss of deshielding from H-11.
Me-20 1.901.70sUpfield shift due to loss of deshielding from H-15.
Palmitate CH2​ 1.251.25mAliphatic tail remains unaffected.
Palmitate CH3​ 0.880.88t ( J=7 Hz)Terminal methyl remains unaffected.
Table 2: 13C NMR Chemical Shift Assignments (150 MHz, CDCl3​ )
CarbonAll-trans (ppm)9-cis, 13-cis (ppm)Structural Significance
C-8 137.5130.2Experiences steric shielding in the Z-configuration.
C-9 136.2135.8Quaternary olefinic carbon.
C-12 130.5125.4Experiences steric shielding in the Z-configuration.
C-13 135.5134.9Quaternary olefinic carbon.
C-15 60.260.1Esterified carbon; confirms intact palmitate linkage.
C=O 173.5173.5Palmitate carbonyl carbon.

Data Interpretation & Self-Validating QA

To definitively assign the 9-cis, 13-cis isomer, researchers must look beyond 1D chemical shifts and map the spatial relationships using NOESY.

NOELogic dicis 9-cis, 13-cis- Retinyl Palmitate c9 C9=C10 Z-Configuration dicis->c9 c13 C13=C14 Z-Configuration dicis->c13 noe9 Strong NOE: Me-19 ↔ H-8 c9->noe9 noe13 Strong NOE: Me-20 ↔ H-12 c13->noe13

Caption: NOESY spatial correlation logic defining the Z-configurations at C-9 and C-13.

The Self-Validating QA System

Every NMR analysis of retinyl esters must be internally validated to ensure the molecule has not hydrolyzed or degraded during the scan:

  • Ester Linkage Verification: Integrate the H-15 doublet at ~4.72 ppm and set the value to exactly 2.00[1][4]. If the molecule has hydrolyzed into free retinol, this peak will shift upfield to ~4.3 ppm.

  • Lipid Purity Check: With H-15 set to 2.00, the integration of the palmitate terminal methyl (~0.88 ppm) must equal exactly 3.00. A value > 3.00 indicates contamination with free palmitic acid or other co-eluting lipids.

  • Isomeric Purity Check: The sum of the integrations for the olefinic region (5.4 – 7.0 ppm) must equal exactly 6.00 protons. Any fractional excess (e.g., 6.45) indicates a heterogeneous mixture of isomers (e.g., a blend of all-trans, 9-cis, and 13-cis), necessitating signal deconvolution via 2D HSQC.

  • NOE Confirmation: The definitive proof of the 9-cis, 13-cis geometry is the presence of strong NOE cross-peaks between Me-19 and H-8 , and simultaneously between Me-20 and H-12 . In the all-trans isomer, these cross-peaks are entirely absent (replaced by Me-19/H-11 and Me-20/H-15 correlations)[2].

References

  • Development of a New Spectral Tool for Identification of E and Z Isomers of Retinoids. Austin Publishing Group.2

  • Photodecomposition of Retinyl Palmitate in Ethanol by UVA Light Formation of Photodecomposition Products, Reactive Oxygen Species, and Lipid Peroxides. ACS Publications.1

  • Quantitative analysis of retinol and retinol palmitate in vitamin tablets using 1H-nuclear magnetic resonance spectroscopy. ResearchGate.4

  • Microbial Production of Retinyl Palmitate and Its Application as a Cosmeceutical. PMC - NIH.3

Sources

Application

Application Notes and Protocols: Formulation Strategies for Retinoid Delivery Systems

Abstract Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes and are widely used in dermatology and oncology. This document provides a comprehensive guide for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes and are widely used in dermatology and oncology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for delivering Retinol, Retinyl Palmitate, 9-cis-Retinoic Acid, and 13-cis-Retinoic Acid (Isotretinoin). We will explore advanced delivery systems, including lipid-based and polymer-based nanoparticles, designed to enhance the stability, bioavailability, and targeted delivery of these potent but labile molecules. The protocols detailed herein are grounded in established scientific principles and validated methodologies.

Introduction: The Challenge of Retinoid Delivery

Retinoids, while highly effective, present significant formulation challenges due to their inherent instability. They are susceptible to degradation by light, heat, and oxidation, which can lead to a loss of therapeutic efficacy and the formation of potentially irritating byproducts. Furthermore, their lipophilic nature restricts their solubility in aqueous environments, complicating the development of stable and bioavailable formulations. The primary objectives of advanced retinoid delivery systems are:

  • To Enhance Stability: Protecting the retinoid molecule from degradative environmental factors.

  • To Improve Bioavailability: Increasing the solubility and permeability of the drug.

  • To Enable Targeted Delivery: Directing the retinoid to its site of action to maximize efficacy and minimize systemic side effects.

  • To Provide Controlled Release: Modulating the release profile to maintain therapeutic concentrations over an extended period.

This guide will focus on practical, step-by-step protocols for the preparation and characterization of various delivery systems tailored for specific retinoids.

Physicochemical Properties of Selected Retinoids

A successful formulation strategy begins with a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API). The table below summarizes key properties of the retinoids discussed.

Retinoid Molecular Formula Molar Mass ( g/mol ) LogP Solubility Key Instabilities
Retinol C₂₀H₃₀O286.45~6.3Insoluble in water; soluble in fats and oils.Highly sensitive to UV light, oxygen, and heat.
Retinyl Palmitate C₃₆H₆₀O₂524.86~11.6Insoluble in water; soluble in oils.More stable than retinol but still susceptible to oxidation.
9-cis-Retinoic Acid C₂₀H₂₈O₂300.44~6.3Practically insoluble in water.Sensitive to light and oxidation.
13-cis-Retinoic Acid C₂₀H₂₈O₂300.44~6.3Practically insoluble in water.Highly sensitive to light; undergoes isomerization.

Advanced Delivery Systems: A Comparative Overview

The choice of delivery system is contingent upon the specific retinoid, the intended application, and the desired release profile. Here, we compare three widely used systems:

  • Liposomes: Vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs.

  • Solid Lipid Nanoparticles (SLNs): Composed of a solid lipid core, offering improved stability for entrapped molecules compared to liquid lipid carriers.

  • Polymeric Nanoparticles: Can be formulated from a variety of biodegradable polymers, allowing for fine-tuning of drug release and surface functionalization for targeted delivery.

Experimental Protocols

Protocol 1: Preparation of Retinol-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of Retinol-loaded SLNs using the hot homogenization and ultrasonication method, a robust and scalable technique.

Materials:

  • Retinol (as the API)

  • Glyceryl monostearate (GMS) (as the solid lipid)

  • Poloxamer 188 (as the surfactant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

Workflow Diagram:

SLN_Preparation A Melt Lipid Phase: Glyceryl monostearate (GMS) at 75°C B Dissolve Retinol in molten GMS A->B Add API D Hot Homogenization: Add lipid phase to aqueous phase under high-speed stirring (10,000 rpm, 15 min) B->D C Prepare Aqueous Phase: Dissolve Poloxamer 188 in deionized water at 75°C C->D Combine Phases E Probe Sonication: Sonicate the pre-emulsion (70% amplitude, 10 min) D->E Reduce Droplet Size F Cooling: Cool the nanoemulsion in an ice bath to form SLNs E->F Solidify Lipid G Characterization: Particle size, PDI, Zeta potential, EE% F->G Quality Control Retinoid_Signaling Retinoid Retinoid (e.g., Retinoic Acid) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds Nucleus Nucleus CRABP->Nucleus Translocates RAR Retinoic Acid Receptor (RAR) RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Regulates

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Extraction of 9-cis,13-cis-Retinyl Palmitate

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, isolating specific cis-isomers of retinoids—specifically Retinol, palmitate, 9-cis,13-cis- (9,13-di-cis-retinyl palmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, isolating specific cis-isomers of retinoids—specifically Retinol, palmitate, 9-cis,13-cis- (9,13-di-cis-retinyl palmitate)—presents a unique analytical challenge. Retinoids are notoriously sensitive to environmental stress, and the di-cis conformation is highly susceptible to unwanted photoisomerization and oxidative degradation during sample preparation[1].

This guide synthesizes field-proven methodologies, causal mechanistic explanations, and self-validating protocols to ensure the isomeric integrity of your retinoid extracts.

Part 1: Core Mechanisms & Causality (FAQs)

Q: Why is 9-cis,13-cis-retinyl palmitate specifically prone to photoisomerization during extraction? A: Retinoids possess a conjugated polyene chain that strongly absorbs UV and visible light, with retinyl palmitate exhibiting maximum absorption around 326 nm[1]. When a photon is absorbed, the molecule is excited from its ground state (S0) to a singlet excited state (S1). This excitation temporarily breaks the π -bond character of the polyene backbone, allowing free rotation around the carbon-carbon bonds. Upon thermal relaxation, the molecule rapidly converts from the 9,13-di-cis conformation into a thermodynamic mixture of all-trans, 9-cis, and 13-cis isomers[1][2].

Q: Is turning off overhead fluorescent lights sufficient to prevent isomerization? A: No. Ambient daylight and standard white LEDs emit sufficient wavelengths below 500 nm to induce rapid isomerization. All handling, extraction, and sample preparation must be performed strictly under yellow or red light (wavelengths >500 nm)[3][4]. Standard solutions exposed to white light degrade rapidly, whereas yellow light exposure limits degradation to approximately 10% over 4 hours[4].

Q: Does temperature play a role if my sample is completely shielded from light? A: Yes. While photoisomerization is light-driven, thermal energy lowers the activation barrier for isomerization. Elevated temperatures (e.g., >25°C) significantly accelerate the thermal isomerization of all-trans to 13-cis, and vice versa[2]. Furthermore, heat accelerates radical-mediated oxidative degradation. Extractions must be performed on ice (4°C) to maintain the kinetic stability of the 9,13-di-cis conformation.

Photochemical_Isomerization A 9-cis,13-cis-Retinyl Palmitate (Ground State S0) B Photon Absorption (UV/Blue Light <500nm) A->B Light Exposure C Excited Singlet State (S1) Pi-bond Cleavage B->C Excitation D Thermal Relaxation & Bond Rotation C->D Relaxation H Oxidative Degradation (Radical Formation) C->H O2 Presence E all-trans-Retinyl Palmitate D->E Isomerization F 9-cis-Retinyl Palmitate D->F Isomerization G 13-cis-Retinyl Palmitate D->G Isomerization

Fig 1. Photochemical excitation and subsequent isomerization pathways of retinyl palmitate.

Part 2: Troubleshooting Guide for Extraction Issues

Symptom: Appearance of all-trans or 13-cis peaks in the HPLC chromatogram of a purified 9-cis,13-cis sample.

  • Root Cause 1 (Light Leak): Brief exposure to white light during phase separation or transfer steps.

    • Solution: Ensure centrifuges are closed immediately, and rotary evaporators are shielded with aluminum foil. Use actinic (amber-tinted) glass vials for all autosampler storage[4].

  • Root Cause 2 (Thermal Stress): Evaporating the extraction solvent at elevated temperatures.

    • Solution: Never use a heated water bath >25°C during nitrogen blow-down. Dry the extract in the dark under a stream of filtered nitrogen gas at room temperature or below[5].

Symptom: Total retinyl palmitate recovery is low (<70%), accompanied by broad baseline humps.

  • Root Cause (Oxidative Degradation): Oxygen dissolved in the extraction solvents reacts with the polyene chain, forming epoxides and chain-cleavage products.

    • Solution: Add antioxidants directly to the extraction solvent. A combination of Butylated Hydroxytoluene (BHT) and ascorbic acid is highly effective. Furthermore, purge all extraction solvents with nitrogen or argon gas to displace dissolved oxygen before use[6][7].

Part 3: Quantitative Data on Retinoid Stability

The following table summarizes the causal relationship between environmental factors and the stability of retinyl palmitate isomers.

Environmental ConditionExposure TimeRetinyl Palmitate Retention (%)Primary Degradant / Isomer Formed
White Fluorescent Light (Room Temp)4 hours< 50%9-cis-RP, Degradation products[1][8]
Yellow Light (>500 nm, Room Temp)4 hours> 90%Trace all-trans-RP[4]
50°C, Dark, No Antioxidants 14 days19%13-cis-RP (Thermal isomerization)[2][6]
50°C, Dark, 0.29 ppm BHT + Ascorbate 14 days76%Trace 13-cis-RP[6]

Part 4: Validated Step-by-Step Extraction Protocol

To ensure a self-validating system, this Liquid-Liquid Extraction (LLE) protocol incorporates internal standards and strict environmental controls. The addition of an internal standard (e.g., retinyl acetate) prior to extraction allows you to mathematically validate recovery rates and monitor for unexpected on-column isomerization[7].

Prerequisites:

  • Perform all steps under strict yellow/red light[3].

  • Pre-chill all solvents (Methanol, Hexane, HPLC-grade water) to 4°C.

  • Sparge all solvents with Nitrogen ( N2​ ) for 15 minutes prior to use.

Step 1: Sample Denaturation & Internal Standard Addition

  • Transfer 100 mg of the biological sample or formulation into an actinic (amber) 15 mL glass centrifuge tube.

  • Add 1.0 mL of ice-cold Methanol to precipitate proteins (releasing protein-bound retinoids)[5].

  • Spike the sample with a known concentration of an internal standard (e.g., retinyl acetate) to validate extraction efficiency.

  • Vortex briefly (10 seconds) to homogenize.

Step 2: Actinically-Shielded Liquid-Liquid Extraction

  • Add 2.0 mL of N2​ -sparged Hexane containing 0.05% BHT (Butylated hydroxytoluene) to the homogenate[7].

  • Vortex vigorously for 60 seconds to partition the lipophilic retinyl esters into the non-polar hexane layer.

  • Centrifuge at 3000 × g for 5 minutes at 4°C to separate the aqueous and organic phases[5].

Step 3: Recovery and Concentration

  • Using a glass Pasteur pipette, carefully transfer the upper hexane layer to a clean amber glass tube.

  • (Optional but recommended) Repeat the extraction (Step 2) on the remaining aqueous phase with an additional 2.0 mL of hexane. Pool the hexane extracts.

  • Dry the pooled hexane extract in the dark under a gentle stream of filtered nitrogen gas. Do not apply heat [5].

Step 4: Reconstitution for HPLC

  • Immediately dissolve the dried retinoid residue in 100-200 μ L of the initial HPLC mobile phase (e.g., Isopropanol/Hexane or Methanol/Ethyl Acetate)[5][8].

  • Transfer to an amber autosampler vial with a PTFE-lined cap. Analyze immediately or store at -80°C.

Extraction_Workflow Start Biological Sample / Formulation Step1 Sample Homogenization (4°C, Amber Light) Start->Step1 Cond1 Add Internal Standard Purge with N2 Step1->Cond1 Step2 Liquid-Liquid Extraction (Hexane + 0.05% BHT) Step1->Step2 Cond2 Use Actinically Shielded Glassware Step2->Cond2 Step3 Phase Separation (Centrifugation at 4°C) Step2->Step3 Step4 Solvent Evaporation (Under N2 stream, Dark) Step3->Step4 Step5 Reconstitution & HPLC Analysis Step4->Step5 Cond5 Amber Autosampler Vials Isocratic Elution Step5->Cond5

Fig 2. Optimized actinically-shielded extraction workflow for cis-retinoid preservation.

Sources

Optimization

Technical Support Center: Optimizing HPLC Resolution for Retinyl Palmitate Isomers

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter laboratories struggling to separate the geometric isomers of retinyl palmitate (RP)—specifically the 9-cis, 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter laboratories struggling to separate the geometric isomers of retinyl palmitate (RP)—specifically the 9-cis, 13-cis, and all-trans configurations. The structural similarities of these long-chain esters make them notoriously difficult to resolve, yet their distinct biological potencies demand precise quantification.

This guide moves beyond basic troubleshooting. We will explore the physicochemical causality behind co-elution, establish self-validating experimental protocols, and provide actionable solutions to ensure your analytical workflows are robust, reproducible, and scientifically sound.

I. Diagnostic Workflow: Resolving Isomer Co-Elution

Before adjusting pump gradients or sample concentrations, it is critical to diagnose the root cause of poor resolution. The following workflow isolates the most common points of failure in retinoid chromatography.

G Start Co-elution of 9-cis, 13-cis and all-trans RP? CheckPhase Check Stationary Phase Start->CheckPhase IsRP Reversed-Phase (C18)? CheckPhase->IsRP IsNP Normal-Phase (Silica)? CheckPhase->IsNP SwitchNP Switch to Normal-Phase (e.g., Silica 5µm) IsRP->SwitchNP Yes CheckMobile Optimize Mobile Phase (Hexane/Isopropanol) IsNP->CheckMobile Yes SwitchNP->CheckMobile CheckLight Check Sample Prep (Actinic Light Exposure?) CheckMobile->CheckLight UseAmber Use Amber Vials & BHT CheckLight->UseAmber Yes Success Baseline Resolution Achieved CheckLight->Success No UseAmber->Success

Diagnostic workflow for resolving retinyl palmitate isomer co-elution.

II. Troubleshooting FAQs & Mechanistic Causality

Q: I am using a standard C18 reversed-phase column with methanol/water, but my 13-cis and all-trans retinyl palmitate peaks are merging into a single broad peak. How do I fix this? A: Reversed-phase (RP) chromatography separates compounds primarily based on hydrophobicity. Because the geometric isomers of retinyl palmitate have nearly identical hydrophobicities, a C18 column cannot provide the necessary stereo-selectivity. Studies demonstrate that on an RP column, 13-cis-RP and all-trans-RP have a resolution factor ( Rs​ ) of just 0.08 (complete co-elution), and 9-cis-RP is only partially separated ( Rs​ = 0.70) 1. To achieve baseline resolution, you must switch to Normal-Phase (NP) HPLC using a silica column. NP chromatography separates based on polar interactions and spatial orientation, allowing the silica surface to distinguish the subtle geometric differences of the cis-bonds 1, [[2]]().

Q: My standard solutions show changing ratios of 9-cis and 13-cis isomers over consecutive injections, even though they are kept in the autosampler. What is causing this instability? A: You are observing artifactual photo-isomerization and thermal degradation. All-trans-retinyl palmitate is highly sensitive to environmental factors; it rapidly isomerizes to 9-cis-retinyl palmitate upon exposure to visible/UV light, and to 13-cis-retinyl palmitate under heat stress 1. To prevent this, your entire workflow must be a closed system: conduct all sample preparations under yellow actinic light, use amber glass HPLC vials, and add an antioxidant like 0.003% Butylated hydroxytoluene (BHT) to your extraction solvents [[3]]().

Q: What is the optimal mobile phase composition for normal-phase separation of these isomers? A: For a standard 5 µm unbonded silica column (e.g., 250 x 4.6 mm), an isocratic mobile phase of a non-polar hydrocarbon modified with a trace amount of a polar alcohol is highly effective. A proven formulation is n-heptane or n-hexane with 0.5% to 25% isopropanol (IPA) 2, 3. The non-polar bulk solvent drives the elution, while the IPA modulates the interaction between the retinyl esters and the active silanol groups on the stationary phase.

III. Quantitative Data: RP vs. NP Chromatography

The following table summarizes the quantitative differences in resolving power between chromatographic modes, highlighting the physical causality behind the data.

ParameterReversed-Phase (C18)Normal-Phase (Silica)Causality / Scientific Rationale
Separation Mechanism Hydrophobic partitioningPolar interactions & steric hindranceRP relies on carbon chain length (identical in isomers). NP interacts with the cis-bond spatial geometry.
13-cis vs all-trans Resolution ( Rs​ ) 0.08 (Co-elution)> 1.5 (Baseline)Silica silanol groups distinguish the subtle steric bend of the 13-cis double bond.
9-cis vs all-trans Resolution ( Rs​ ) 0.70 (Partial)> 1.5 (Baseline)The 9-cis bend is more pronounced, allowing slight RP separation, but NP is required for full resolution.
Mobile Phase Methanol / Watern-Hexane / IsopropanolNon-polar solvents in NP preserve the delicate hydrogen-bonding interactions at the silica surface.

IV. Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) and Internal Standards (IS). This ensures that any failure in resolution or recovery is detected before sample analysis begins.

Step 1: System Preparation & Suitability (SST)

  • Column Setup: Install a normal-phase Silica column (250 mm × 4.6 mm, 5 μm particle size) 2.

  • Mobile Phase: Prepare an isocratic mixture of n-heptane and isopropanol (75:25 v/v) or n-hexane with 0.5% isopropanol 2, 3. Degas via sonication for 5 minutes.

  • SST Injection: Inject a standard mixture containing 9-cis, 13-cis, and all-trans retinyl palmitate. Validation Gate: Do not proceed unless the resolution factor ( Rs​ ) between 13-cis and all-trans is 1.5.

Step 2: Sample Extraction (Under Yellow Light)

  • Spiking: Add a known concentration of Retinyl Acetate to your biological sample to act as an Internal Standard (IS). This validates extraction efficiency.

  • Extraction: Homogenize the sample in a solvent containing 0.003% BHT in n-hexane to prevent oxidation and photo-isomerization 3.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C. Transfer the organic layer to an amber HPLC vial.

Step 3: Chromatographic Analysis

  • Flow Rate & Temp: Set the flow rate to 1.0 mL/min and maintain the column oven at 40°C to ensure reproducible retention times 2.

  • Detection: Monitor UV absorbance at 325 nm or 326 nm, which is the λmax​ for retinyl esters 2.

  • Validation Gate: Calculate the recovery of the Retinyl Acetate IS. If recovery is <85%, discard the run and investigate extraction losses.

V. Biological Context: Why Isomer Separation Matters

The analytical rigor required to separate 9-cis and 13-cis-retinyl palmitate is justified by their vastly different biological potencies. These esters act as precursors to 9-cis-retinoic acid and 13-cis-retinoic acid, which differentially activate Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to regulate gene expression 4.

Pathway RP Retinyl Palmitate (9-cis / 13-cis) Retinol Retinol Isomers RP->Retinol Hydrolysis Retinal Retinaldehyde Retinol->Retinal Oxidation (RDH) RA Retinoic Acid (9-cis-RA / 13-cis-RA) Retinal->RA Oxidation (RALDH) Receptors Nuclear Receptors (RAR / RXR) RA->Receptors Binding & Activation Gene Gene Expression Regulation Receptors->Gene Transcription

Retinoid signaling pathway from retinyl palmitate to gene expression.

VI. References

  • Title: Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD Source: tandfonline.com URL:

  • Title: Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils Source: tandfonline.com URL:

  • Title: Liquid Chromatographic Analysis of all-trans-Retinyl Palmitate, β-Carotene, and Vitamin E in Fortified Foods and the Extraction of Encapsulated and Nonencapsulated Retinyl Palmitate Source: acs.org URL:

  • Title: A Comparative Analysis of the Biological Potency of 9-cis vs. 13-cis-Retinyl Palmitate Source: benchchem.com URL:

Sources

Troubleshooting

Optimizing long-term storage conditions for Retinol, palmitate, 9-cis,13-cis-

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic baseline stability of di-cis retinoids. The 9-cis, 13-cis-retinyl palmitate isomer is particularly challenging because it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic baseline stability of di-cis retinoids. The 9-cis, 13-cis-retinyl palmitate isomer is particularly challenging because it is thermodynamically driven to relax into the all-trans configuration when exposed to minimal activation energy, and its conjugated polyene chain is highly susceptible to oxidative cleavage.

Below is the definitive technical support guide to diagnosing and resolving storage-induced degradation, engineered specifically for drug development professionals and analytical chemists.

Core Troubleshooting & FAQs

Q1: Why is my 9-cis, 13-cis-retinyl palmitate standard shifting to the all-trans isomer during storage? Causality: Retinyl palmitate contains a conjugated polyene chain that highly absorbs UV and visible light (1)[1]. Absorption of a photon excites the π-electrons into a π* anti-bonding state, temporarily breaking the double bond's rigidity. This allows free rotation around the C9=C10 and C13=C14 bonds. Because the all-trans isomer has less steric hindrance than the 9-cis, 13-cis form, the molecule thermodynamically favors relaxing into the all-trans state upon cooling or removal of the energy source (2)[2]. Thermal energy (>25°C) similarly lowers the activation barrier for this isomerization (3)[3]. Resolution: All handling must be performed under gold/yellow darkroom lights (lacking wavelengths <500 nm). Storage must utilize actinic amber glass vials to block UV penetration, and the temperature must be strictly maintained between -20°C and -80°C to freeze molecular kinetics.

Q2: I am observing a loss of total retinoid mass over time without a corresponding increase in other isomers. What is happening? Causality: If the total area-under-the-curve (AUC) in your HPLC chromatogram is decreasing without new isomer peaks appearing, your sample is undergoing oxidative cleavage (4)[4]. The electron-dense conjugated double bonds are highly susceptible to electrophilic attack by reactive oxygen species (ROS) or auto-oxidation catalyzed by trace metals. This radical chain reaction fragments the polyene chain into smaller, volatile apocarotenals or epoxides that do not absorb at 325 nm, effectively making the retinoid "disappear." Resolution: You must break the auto-oxidation chain reaction. Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1% (w/v) or 100-250 ppm to your storage solvent (5)[5]. BHT donates a hydrogen atom to peroxy radicals, neutralizing them. Additionally, purge all storage vials with high-purity Argon or Nitrogen to displace oxygen before hermetically sealing them.

Q3: What is the optimal solvent system for creating long-term stock solutions of this highly lipophilic ester? Causality: Retinyl palmitate (MW 524.87 g/mol ) is a highly lipophilic ester, insoluble in water but readily soluble in nonpolar organic solvents and oils[1]. Storing it in solvents with high vapor pressures (like pure hexane or diethyl ether) at -80°C can lead to solvent evaporation over time if the seal is imperfect, causing the retinoid to precipitate out of solution and degrade on the dry glass surface. Resolution: For analytical stocks, absolute ethanol (degassed) containing 0.1% BHT is the gold standard (6)[6]. It has a lower freezing point (-114°C) than -80°C storage conditions, ensuring the retinoid remains in solution without precipitating, while maintaining a low enough vapor pressure to minimize evaporation.

Degradation Pathways Visualization

Pathways RP 9-cis, 13-cis-Retinyl Palmitate (Conjugated Polyene) Iso Isomerization (all-trans, 9-cis, etc.) RP->Iso Pi-electron excitation Ox Oxidative Cleavage (Apocarotenals) RP->Ox Free radical attack Cond1 UV/Vis Light & Heat Cond1->RP Cond2 ROS & Trace Metals Cond2->RP

Primary degradation pathways of retinyl palmitate triggered by environmental stressors.

Quantitative Stability Data

The following table summarizes the kinetic degradation of retinyl palmitate under various environmental and atmospheric conditions, demonstrating the absolute necessity of inert, ultra-low temperature storage.

Storage TemperatureRelative Humidity / AtmosphereAntioxidant AddedEstimated Half-Life / Retention
0 °C Nitrogen (Inert)None~1,240 days[3]
23 °C (Room Temp) 55% RH (Air)None~548 days[3]
35 °C (Accelerated) 55% RH (Air)None~169 days[3]
50 °C (Accelerated) AirNone19% retention at 2 weeks[5]
50 °C (Accelerated) AirBHT (0.29 ppm) + Ascorbic Acid76% retention at 2 weeks[5]

Self-Validating Standard Operating Procedure (SOP)

Title: Inert Preparation and Ultra-Low Temperature Storage of 9-cis, 13-cis-Retinyl Palmitate Self-Validation Mechanism: This protocol incorporates a mandatory HPLC-UV Quality Control (QC) gate. If the initial handling introduces light or oxygen damage, the QC step will fail (purity <95%), preventing degraded stock from ruining downstream long-term experiments.

Step 1: Reagent Preparation (The "Shielding" Phase)

  • Degas absolute ethanol by sparging with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolve Butylated hydroxytoluene (BHT) into the ethanol to a final concentration of 0.1% (w/v)[6].

  • Turn off all fluorescent/LED white lights. Operate strictly under yellow/gold safelights.

Step 2: Equilibration and Dissolution

  • Remove the lyophilized 9-cis, 13-cis-retinyl palmitate standard from -20°C storage.

  • Crucial Causality: Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Opening a cold vial in ambient air causes immediate water condensation, introducing ROS and catalyzing degradation.

  • Dissolve the solid in the degassed EtOH/BHT solvent to achieve the desired stock concentration (e.g., 10 mM).

Step 3: Self-Validating QC Gate (HPLC-UV)

  • Withdraw a 10 µL aliquot and inject it into a normal-phase HPLC system equipped with a UV-Vis detector set to 325 nm[1][4].

  • Validation Check: The chromatogram must show a dominant peak for the 9-cis, 13-cis isomer. If the combined area of all-trans or other mono-cis isomers exceeds 5% of the total AUC, the handling environment is compromised (light leak or oxygen exposure). Do not proceed to long-term storage.

Step 4: Aliquoting and Hermetic Sealing

  • Dispense the validated stock solution into single-use amber glass vials. (Note: Repeated freeze-thaw cycles and reopening vials introduce fresh oxygen and moisture, exponentially accelerating degradation).

  • Overlay the headspace of each vial with a gentle stream of Argon gas for 10 seconds to displace ambient air[6][7].

  • Cap immediately with PTFE-lined silicone septa to prevent solvent transpiration.

Step 5: Ultra-Low Temperature Storage

  • Transfer all sealed vials to a monitored -80°C freezer. At this temperature, the kinetic energy is insufficient to overcome the activation barrier for isomerization, and oxidative radical formation is virtually halted.

Workflow A 1. Receive 9,13-di-cis Isomer (-20°C, Dark) B 2. Equilibrate to RT (Desiccator) A->B Prevent Moisture C 3. Dissolve in Degassed Solvent (+ 0.1% BHT) B->C Yellow Light Only D 4. HPLC-UV QC (325 nm) Verify >95% Purity C->D Internal Control E 5. Aliquot & Argon Purge (Amber Vials) D->E If QC Passes F 6. Store at -80°C (Hermetically Sealed) E->F Oxygen Exclusion

Self-validating workflow for inert preparation and storage of retinyl palmitate.

References

  • Retinol (PIM 468) - INCHEM. International Programme on Chemical Safety. 7

  • Retinyl palmitate. Santa Cruz Biotechnology. 2

  • Retinyl Palmitate Impurities and Related Compound. Veeprho. 1

  • Antioxidant effects on retinyl palmitate stability and isomerization in nonfat dry milk during thermally accelerated storage. ResearchGate. 5

  • Stability of Retinyl Palmitate During Cooking and Storage in Rice Fortified with Ultra RiceTM Fortification Technology. Department of Science Service. 3

  • DETERMINATION OF RETINOIDS IN COSMETICS. Journal of Cosmetic Science.4

  • Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Taylor & Francis. 6

Sources

Optimization

Technical Support Center: Mitigating Oxidative Degradation of 9-cis, 13-cis-Retinyl Palmitate in Assays

Welcome to the Technical Support Center for handling 9-cis, 13-cis-retinyl palmitate. As a highly conjugated tetraene, this specific retinoid isomeric precursor is exceptionally vulnerable to auto-oxidation, photoisomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 9-cis, 13-cis-retinyl palmitate. As a highly conjugated tetraene, this specific retinoid isomeric precursor is exceptionally vulnerable to auto-oxidation, photoisomerization, and thermal degradation. This guide provides researchers, analytical scientists, and drug development professionals with causality-driven troubleshooting, self-validating protocols, and empirical strategies to preserve assay integrity.

Mechanistic Overview: The Causality of Retinoid Degradation

Why does 9-cis, 13-cis-retinyl palmitate degrade so rapidly in standard laboratory environments?

The instability of retinyl palmitate is fundamentally tied to its molecular structure. The conjugated double-bond system of the polyene chain readily absorbs ultraviolet and visible light, leading to photo-excitation. This excitation mediates ionic photodissociation and free radical reactions, causing rapid stereochemical isomerization (e.g., shifting from cis to all-trans configurations) and oxidative chain cleavage[1].

Furthermore, dissolved oxygen in organic extraction solvents attacks the electron-rich polyene chain, forming epoxides and peroxides. This auto-oxidation is accelerated by transition metal ions, heat, and acidic environments[2]. Because 9-cis, 13-cis-retinyl palmitate serves as a biological precursor that must be enzymatically converted into active retinoic acid to bind to nuclear receptors, any premature degradation in an assay will artificially skew pharmacokinetic and pharmacodynamic data.

Pathway RP 9-cis,13-cis-Retinyl Palmitate ROL 9-cis / 13-cis-Retinol RP->ROL Esterases RAL 9-cis / 13-cis-Retinal ROL->RAL Retinol Dehydrogenases RA 9-cis / 13-cis-Retinoic Acid RAL->RA Retinal Dehydrogenases NUC RAR / RXR Activation RA->NUC Nuclear Binding

Metabolic conversion and nuclear receptor signaling pathway of 9-cis,13-cis-retinyl palmitate.

Diagnostic Troubleshooting Guide & FAQs

Q1: I am seeing inconsistent HPLC peak areas and the appearance of "ghost peaks" during my quantification of 9-cis, 13-cis-retinyl palmitate. What is causing this? Root Cause: The appearance of secondary peaks usually indicates photoisomerization or the formation of oxidative degradation products during sample preparation. Retinoids degrade significantly faster in solution than in their solid state[3]. Solution:

  • Actinic Shielding: Perform all handling, extractions, and reconstitutions strictly under yellow or red darkroom lighting. Standard fluorescent or LED laboratory lights emit sufficient UV/blue light to degrade retinoids within minutes[4].

  • Antioxidant Supplementation: Spike your extraction solvents (e.g., methanol or ethanol) with 0.5 mg/mL Butylated hydroxytoluene (BHT) immediately upon sample collection[3]. BHT provides lipophilic protection by scavenging peroxyl radicals before they propagate through the retinoid chain[5].

Q2: My recovery rates drop significantly after the saponification step in my lipid extraction protocol. How can I prevent this? Root Cause: Saponification requires high pH and heat, which, in the presence of oxygen, aggressively oxidizes the retinoid backbone and destroys the ester linkage[6]. Solution:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) or Argon gas prior to sealing to displace ambient oxygen[6].

  • Temperature Control: Do not exceed 30°C during solvent evaporation. Use a gentle N₂ stream rather than a rotary evaporator, as the latter often introduces oxygen if the vacuum is broken with ambient air[7].

Q3: Can I store extracted samples in the autosampler overnight for HPLC analysis? Root Cause: Autosamplers, even if temperature-controlled, often expose samples to trace oxygen and ambient light if clear glass vials are utilized. Solution: Use amber-colored, low-actinic autosampler vials with PTFE-lined septa[8]. Ensure the autosampler tray is chilled to 4°C. Under these optimized conditions, retinoid solutions containing BHT show less than 1% degradation over a 24-hour period[3].

Standardized Self-Validating Protocol: Extraction and HPLC Preparation

To ensure absolute trustworthiness in your assays, this protocol incorporates a self-validating internal standard mechanism. If the internal standard fails to meet recovery thresholds, the assay self-reports an environmental breach (e.g., light or oxygen exposure) before data is misinferred.

Step-by-Step Methodology: (Note: Execute all steps under yellow/red light only[4])

  • Reagent Preparation: Prepare an extraction solvent of HPLC-grade Methanol containing 0.5 mg/mL BHT. Separately, prepare an internal standard (IS) of retinyl acetate (~20 µM in ethanol)[7].

  • Sample Matrix Spiking: To 200 µL of the biological sample (e.g., cell lysate or serum) kept on ice, add 5 µL of the IS.

    • Self-Validation Check: The consistent recovery of the IS peak area in the final chromatogram validates that no catastrophic oxidative or photo-degradation occurred during the workflow. A drop in IS recovery >10% invalidates the run.

  • Protein Precipitation & Extraction: Add 200 µL of the BHT-spiked Methanol to the sample. Vortex vigorously for 60 seconds to precipitate proteins.

  • Partitioning: Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) or Hexane to the mixture[9]. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to facilitate phase separation[7].

  • Evaporation: Carefully transfer the upper organic layer (containing the nonpolar retinyl esters) to an amber glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature (do not exceed 30°C)[7].

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial HPLC mobile phase (e.g., Acetonitrile/Methanol). Transfer immediately to an amber autosampler vial equipped with a glass insert[8].

Workflow N1 Sample Collection (Yellow Light, 4°C) N2 Add Internal Standard & BHT (0.5 mg/mL) N1->N2 N3 Liquid-Liquid Extraction (MTBE / Hexane) N2->N3 N4 Centrifugation (10,000 x g, 4°C) N3->N4 N5 Solvent Evaporation (N2 stream, <30°C) N4->N5 N6 Reconstitution & HPLC (Amber Vials) N5->N6

Optimized extraction workflow for 9-cis,13-cis-retinyl palmitate to minimize oxidative degradation.

Quantitative Data: Antioxidant and Environmental Matrix

The following table summarizes the expected degradation rates of retinoids in solution under various environmental and matrix conditions. This data underscores the causality of our recommended interventions[3],[10].

Storage ConditionAntioxidant PresentContainer TypeTemp (°C)Expected Degradation (24h)
Ambient LightNoneClear Glass25°C> 40.0%
DarkNoneClear Glass25°C~ 15.0%
DarkBHT (0.5 mg/mL)Clear Glass25°C~ 6.0%
DarkBHT (0.5 mg/mL)Amber Glass4°C< 1.0%
Dark / N₂ PurgedBHT (0.5 mg/mL)Amber Glass-80°C< 0.1%

References

  • Quantification of Endogenous Retinoids - PMC - NIH. 4

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC - NIH. 7

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr - Diva-Portal.org. 3

  • Role of supramolecular policosanol oleogels in the protection of retinyl palmitate against photodegradation - RSC Publishing. 1

  • Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc 0 - aseancosmetics.org. 8

  • Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed. 10

  • Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD - Taylor & Francis. 6

  • LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research - Thermo Fisher Scientific. 9

  • Properties of Retinoids: Structure, Handling, and Preparation - ResearchGate. 2

  • Analyzing Interactions Between Butylated Hydroxytoluene and Vitamin C - Patsnap.5

Sources

Troubleshooting

Minimizing matrix effects in Retinol, palmitate, 9-cis,13-cis- mass spectrometry

Welcome to the Retinoid LC-MS/MS Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with irreproducible retinoid quantification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Retinoid LC-MS/MS Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with irreproducible retinoid quantification. The analysis of retinol, retinyl palmitate, and retinoic acid isomers (9-cis and 13-cis) is notoriously difficult. These compounds are highly lipophilic, photosensitive, and prone to severe matrix effects—specifically ion suppression caused by endogenous lipids.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure absolute scientific integrity in your bioanalytical assays.

Core Analytical Workflow & Causality of Matrix Effects

To successfully quantify retinoids, your workflow must proactively eliminate matrix interferences before the sample reaches the mass spectrometer.

Workflow A Biological Matrix (Serum/Tissue) B Spike SIL-IS (e.g., Retinol-d8) A->B C Liquid-Liquid Extraction (Hexane/Ethyl Acetate) B->C D UHPLC Separation (C30 Column for Isomers) C->D E APCI Ionization (Gas-Phase Reaction) D->E F MS/MS Detection (MRM Mode) E->F

Fig 1. Optimized LC-MS/MS workflow for retinoids minimizing matrix interferences.

When analyzing highly lipophilic compounds like retinyl palmitate, matrix effects primarily manifest as ion suppression . In an Electrospray Ionization (ESI) source, co-eluting matrix components (like phospholipids) compete with the target analyte for charge on the surface of the ionization droplet.

MatrixEffect L Late Elution of Retinyl Palmitate C Droplet Surface Competition (ESI) L->C M Co-eluting Lipids (Phospholipids) M->C S Severe Ion Suppression C->S A Switch to APCI (Gas Phase) S->A R Signal Recovery A->R

Fig 2. Causality of ion suppression in ESI and resolution via APCI source.

Frequently Asked Questions (FAQs)

Q: Why am I seeing massive ion suppression for retinyl palmitate but not retinol in my serum samples? A: The causality lies in lipophilicity and chromatographic retention. Retinyl palmitate is extremely lipophilic (logP > 10) and elutes very late in reversed-phase chromatography. This late elution window perfectly overlaps with strongly retained endogenous matrix lipids, such as phosphatidylcholines. In an ESI source, these abundant lipids outcompete retinyl palmitate for charge, leading to severe ion suppression[1]. Retinol, being more polar, elutes earlier in a cleaner chromatographic window. Solution: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge reactions, which are significantly less susceptible to droplet-surface competition than ESI[2].

Q: How can I accurately quantify 9-cis and 13-cis retinoic acid when they share identical MRM transitions? A: 9-cis, 13-cis, and all-trans retinoic acid are structural isomers with identical masses and fragmentation patterns (m/z 299 → 255). Mass spectrometry alone cannot differentiate them[3]. Furthermore, unremoved matrix components can cause localized retention time shifts, leading to peak misidentification. Solution: You must achieve baseline chromatographic resolution. Utilize a C30 reversed-phase column, which offers superior shape selectivity for cis/trans isomers compared to standard C18 columns[4]. To correct for matrix-induced retention shifts and suppression, always co-inject matching stable isotope-labeled internal standards (SIL-IS), such as 13-cis-RA-d5[3].

Q: Is protein precipitation (PPT) sufficient for high-throughput retinoid analysis? A: No. While PPT is fast, it is scientifically inadequate for low-abundance retinoids. PPT leaves high concentrations of soluble phospholipids in the extract. When these enter the MS source, they cause unpredictable matrix effects[5]. Solution: Implement Liquid-Liquid Extraction (LLE). LLE using non-polar solvents selectively extracts lipophilic retinoids while leaving polar phospholipids trapped in the aqueous phase[1].

Troubleshooting & Validated Methodologies

Quantitative Impact of Sample Preparation

To illustrate the necessity of proper sample preparation, review the validation data below comparing PPT to LLE. Notice the drastic improvement in the Matrix Effect (where 100% equals no suppression) when utilizing LLE.

Table 1: Quantitative Comparison of Sample Preparation Techniques on Matrix Effects and Recovery

AnalytePreparation MethodMatrix Effect (%)Absolute Recovery (%)
Retinol Protein Precipitation (PPT)65% (Moderate Suppression)85%
Retinol Liquid-Liquid Extraction (LLE)95% (Minimal Effect)92%
Retinyl Palmitate Protein Precipitation (PPT)35% (Severe Suppression)60%
Retinyl Palmitate Liquid-Liquid Extraction (LLE)92% (Minimal Effect)88%
13-cis-Retinoic Acid Protein Precipitation (PPT)50% (Severe Suppression)75%
13-cis-Retinoic Acid Liquid-Liquid Extraction (LLE)89% (Minimal Effect)85%
Matrix Effect = (Response of analyte spiked post-extraction / Response of neat standard) × 100.
Step-by-Step Methodology: Self-Validating LLE Protocol for Retinoids

This protocol utilizes a self-validating framework. By integrating specific Quality Control (QC) checkpoints, the assay continuously verifies its own integrity.

Phase 1: Preparation & Spiking

  • Light Control: Retinoids (especially 9-cis and 13-cis RA) are highly photosensitive and will isomerize under white light. Perform all steps under gold or red amber lighting[3].

  • Aliquot: Transfer 200 µL of serum into a clean glass centrifuge tube. (Avoid plastics, as highly lipophilic retinyl palmitate can adsorb to the walls).

  • SIL-IS Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard mixture (e.g., Retinol-d8, Retinyl palmitate-d4, 13-cis-RA-d5)[6].

    • QC Checkpoint 1 (Causality): The SIL-IS must be added before any precipitation or extraction. Because the SIL-IS shares the exact chemical properties of the analyte, it will experience the exact same extraction losses and matrix suppression, allowing the final ratio to self-correct for these variables[6].

Phase 2: Extraction 4. Protein Disruption: Add 200 µL of cold ethanol to denature protein binding pockets (e.g., Retinol Binding Protein). Vortex for 30 seconds. 5. Solvent Addition: Add 1.0 mL of Hexane:Ethyl Acetate (9:1, v/v). Vortex vigorously for 2 minutes to drive the retinoids into the organic phase. 6. Phase Separation: Centrifuge at 4°C, 3000 x g for 10 minutes. 7. Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • QC Checkpoint 2 (Integrity): Ensure absolutely no aqueous interface is transferred. The aqueous layer contains the bulk of ion-suppressing salts and polar phospholipids[7].

Phase 3: Reconstitution & Analysis 8. Evaporation: Dry the organic layer under a gentle stream of nitrogen gas at room temperature. Do not apply heat, as retinoic acids are thermally labile. 9. Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase (e.g., Methanol:Water).

  • QC Checkpoint 3 (Matrix Factor Validation): Inject a blank matrix sample spiked with SIL-IS post-extraction. Compare its absolute peak area to a neat standard prepared in solvent. A Matrix Factor (MF) between 0.85 and 1.15 validates the absence of significant matrix effects, proving the extraction was successful[7].

Sources

Optimization

Enhancing extraction recovery rates for Retinol, palmitate, 9-cis,13-cis-

Welcome to the Technical Support Center for optimizing the extraction of Retinol, Retinyl Palmitate, 9-cis-Retinoic Acid, and 13-cis-Retinoic Acid. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the extraction of Retinol, Retinyl Palmitate, 9-cis-Retinoic Acid, and 13-cis-Retinoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of retinoid analysis and enhance extraction recovery rates. Retinoids are notoriously sensitive to environmental factors, and this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of Retinoid Instability

Retinoids are a class of compounds derived from vitamin A that play crucial roles in various physiological processes. However, their conjugated double-bond structures make them highly susceptible to degradation from light, heat, and oxidation.[1][2] This inherent instability presents a significant challenge during extraction, often leading to low recovery rates and inaccurate quantification. Furthermore, the cis isomers, such as 9-cis and 13-cis-retinoic acid, are prone to isomerization to the more stable all-trans form, which can compromise the interpretation of experimental data.[3]

This guide will equip you with the knowledge and techniques to mitigate these challenges, ensuring robust and reproducible extraction of these critical compounds.

Troubleshooting Guide: Enhancing Retinoid Recovery

This section addresses specific issues you may encounter during the extraction of Retinol, Retinyl Palmitate, 9-cis-Retinoic Acid, and 13-cis-Retinoic Acid.

Issue 1: Low Recovery of Retinyl Palmitate

Q: I am experiencing low yields when extracting Retinyl Palmitate from my cosmetic cream/oil-based sample. What are the likely causes and how can I improve my recovery?

A: Low recovery of Retinyl Palmitate, a stable ester of retinol, often stems from incomplete saponification or suboptimal extraction conditions. Here’s a breakdown of potential causes and solutions:

Symptom Possible Cause Recommended Solution
Low recovery in the final extract Incomplete Saponification: The ester bond of retinyl palmitate has not been fully cleaved to release retinol for extraction. This can be due to insufficient time, temperature, or base concentration.Optimize Saponification: Ensure your sample is heated sufficiently (e.g., 70-80°C) for an adequate duration (e.g., 25-43 minutes) in the presence of a strong base like potassium hydroxide (KOH).[4] The exact conditions may need to be optimized based on your specific sample matrix.
Suboptimal Solvent Choice: The solvent used for extraction may not be non-polar enough to efficiently partition the liberated retinol.Select an Appropriate Solvent: Use a non-polar solvent like n-hexane or ethyl acetate for the extraction of retinol post-saponification.[5] For complex matrices, a mixture of solvents may be necessary.
Oxidation during Saponification: The high temperature of saponification can promote oxidation of the newly formed retinol.Use Antioxidants and an Inert Atmosphere: Add an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your saponification mixture.[6][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce degradation.[7]
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the analyte and prevent efficient phase separation.Break the Emulsion: Try adding a small amount of a different solvent, such as ethanol, or centrifuging the sample at a higher speed to break the emulsion.
Issue 2: Poor Recovery and Isomerization of 9-cis and 13-cis-Retinoic Acid

Q: My analysis of 9-cis and 13-cis-retinoic acid from plasma samples shows low recovery and a significant peak for all-trans-retinoic acid, which was not expected. What is happening and how can I fix it?

A: The low recovery and appearance of the all-trans isomer are classic signs of degradation and isomerization of the cis isomers. These molecules are particularly sensitive to light, heat, and acidic conditions.

Symptom Possible Cause Recommended Solution
Low recovery of cis-isomers Photodegradation: Exposure to UV or even ambient light can cause rapid degradation and isomerization of cis-retinoic acids.[8]Work Under Subdued Light: Perform all sample preparation steps under yellow or red light to prevent photoisomerization.[9] Use amber-colored glassware or wrap your tubes in aluminum foil.
Thermal Degradation: Elevated temperatures during sample processing can lead to degradation.Maintain Cold Conditions: Keep your samples on ice throughout the extraction process.[2] If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
Oxidation: The presence of oxygen can lead to the oxidative cleavage of the polyene chain.Use Antioxidants and Degassed Solvents: Add BHT to your extraction solvents.[1] Using solvents that have been sparged with nitrogen or argon can also minimize oxidation.
Appearance of all-trans isomer Isomerization: Cis-retinoic acids can isomerize to the more stable all-trans form, especially in the presence of light, heat, or acid.Control pH and Minimize Exposure: Avoid strongly acidic conditions during extraction.[10] The key is to minimize exposure to all isomerization-inducing factors (light, heat).
Inappropriate Solvent for Storage: Some solvents can promote degradation over time, even at low temperatures.Choose a Stable Solvent for Stock Solutions: For long-term storage of standards, ethanol is a better choice than DMSO, in which all-trans-retinoic acid has been shown to degrade.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my biological samples (e.g., plasma, tissue) before retinoid extraction?

A1: To ensure the stability of retinoids in your biological samples, it is crucial to store them at -80°C in light-protected containers.[11] For blood samples, it is recommended to protect them from light immediately after collection by wrapping the tubes in foil and keeping them on ice.[11] The time between sample collection and processing to plasma or serum should be minimized.

Q2: I see conflicting information about using saponification. When is it necessary?

A2: Saponification is a chemical hydrolysis step that is necessary when you want to measure the total retinol content in a sample that contains retinyl esters, such as retinyl palmitate.[9] This process cleaves the ester bond, liberating free retinol which can then be extracted and quantified. If you are only interested in measuring free retinol or retinoic acid, saponification is not required and should be avoided as the harsh conditions can lead to degradation.

Q3: How can I be sure that the all-trans-retinoic acid I'm seeing in my sample is endogenous and not a result of isomerization during my extraction?

A3: This is a critical point in retinoid analysis. To minimize the risk of artificially induced isomerization, you must adhere strictly to protocols that protect against light, heat, and oxidation as detailed in the troubleshooting guide. To verify the integrity of your method, you can process a sample spiked with a known amount of a pure cis-isomer standard. If you observe a significant increase in the all-trans peak in the spiked sample compared to the standard alone, your extraction procedure is likely causing isomerization.

Q4: What type of HPLC column is best for separating retinoic acid isomers?

A4: Both normal-phase and reversed-phase HPLC can be used to separate retinoic acid isomers. Normal-phase HPLC, often using a silica-based column, can provide excellent resolution for these structurally similar compounds.[9] Reversed-phase HPLC, typically with a C18 column, is also widely used and can effectively separate isomers with the appropriate mobile phase.[12] The choice of column and mobile phase will depend on the specific isomers you are trying to separate and the complexity of your sample matrix.

Q5: Can I use a UV detector for quantifying all my retinoids?

A5: Yes, a UV detector is commonly used for the quantification of retinoids as they all have strong UV absorbance. The optimal wavelength for detection is typically around 325 nm for retinol and 340-350 nm for retinoic acid isomers.[9] However, for very low concentrations in complex biological matrices, LC-MS/MS offers superior sensitivity and selectivity.[13]

Visualizations and Workflows

General Retinoid Extraction Workflow

This diagram illustrates a generalized workflow for the extraction of retinoids from a biological matrix, highlighting critical steps to prevent degradation.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (if necessary) Sample->Homogenization Protect from light Keep on ice Spiking Spike with Internal Standard Homogenization->Spiking Saponification Saponification (for Retinyl Esters) Spiking->Saponification Add antioxidant (BHT) Under N2 atmosphere LLE Liquid-Liquid Extraction Spiking->LLE Add antioxidant (BHT) Use degassed solvents Saponification->LLE Evaporation Solvent Evaporation (under Nitrogen) LLE->Evaporation SPE Solid-Phase Extraction SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Low temperature HPLC HPLC/UPLC-UV or MS/MS Analysis Reconstitution->HPLC ccp1 Light Protection ccp2 Temperature Control ccp3 Oxygen Exclusion

Caption: A generalized workflow for retinoid extraction highlighting critical control points.

Troubleshooting Low Recovery: A Decision Tree

This decision tree can guide you through troubleshooting low recovery rates for your target retinoid.

TroubleshootingTree Start Low Retinoid Recovery Isomerization Isomerization observed (e.g., cis to trans)? Start->Isomerization Yes Degradation General low recovery (no significant isomerization) Start->Degradation No Light Inadequate light protection? Isomerization->Light Yes Oxidation Insufficient antioxidant/ inert atmosphere? Degradation->Oxidation Yes Heat Exposure to high temperatures? Light->Heat No Solution1 Improved Recovery Light->Solution1 Yes Implement strict light protection (yellow light, amber vials) pH_issue Inappropriate pH for extraction? Heat->pH_issue No Solution2 Improved Recovery Heat->Solution2 Yes Maintain cold chain (ice, cold room) Low temp evaporation Extraction Suboptimal extraction solvent? Oxidation->Extraction No Solution3 Improved Recovery Oxidation->Solution3 Yes Add BHT to solvents Use degassed solvents Work under N2/Ar Saponification Incomplete saponification (for retinyl esters)? Extraction->Saponification No Solution4 Improved Recovery Extraction->Solution4 Yes Optimize solvent polarity (e.g., hexane, ethyl acetate) Solution5 Improved Recovery Saponification->Solution5 Yes Increase saponification time/ temperature/base concentration

Caption: A decision tree to guide troubleshooting of low retinoid recovery.

Detailed Experimental Protocols

Protocol 1: Saponification and Extraction of Retinyl Palmitate from an Oil-Based Formulation

Materials:

  • Oil-based sample containing retinyl palmitate

  • Ethanol (95%) with 0.1% BHT

  • Potassium hydroxide (KOH) solution (50% w/v in water)

  • n-Hexane with 0.1% BHT

  • Deionized water

  • Amber-colored glassware

  • Nitrogen gas source

  • Water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 g of the oil-based sample into a 50 mL amber-colored round-bottom flask.

  • Saponification:

    • Add 20 mL of 95% ethanol containing 0.1% BHT to the flask.

    • Add 2 mL of 50% KOH solution.

    • Blanket the flask with nitrogen gas and securely stopper it.

    • Place the flask in a shaking water bath at 70°C for 30 minutes.

  • Extraction:

    • Cool the flask to room temperature.

    • Transfer the contents to a 125 mL amber-colored separatory funnel.

    • Add 30 mL of n-hexane containing 0.1% BHT to the separatory funnel.

    • Shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper hexane layer into a clean amber-colored flask.

    • Repeat the extraction of the aqueous layer twice more with 30 mL portions of n-hexane.

    • Combine all hexane extracts.

  • Washing:

    • Wash the combined hexane extracts with 50 mL of deionized water by gently inverting the separatory funnel to avoid emulsion formation.

    • Discard the lower aqueous layer.

    • Repeat the washing step two more times.

  • Drying and Evaporation:

    • Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., mobile phase).

Protocol 2: Liquid-Liquid Extraction of 9-cis and 13-cis-Retinoic Acid from Plasma

Materials:

  • Plasma sample

  • Acetonitrile with 0.1% BHT

  • Ethyl acetate with 0.1% BHT

  • Hexane with 0.1% BHT

  • Formic acid

  • Amber-colored microcentrifuge tubes

  • Nitrogen gas source

Procedure (to be performed under yellow light):

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 2 mL amber-colored microcentrifuge tube.

    • Keep the tube on ice.

  • Protein Precipitation and Extraction:

    • Add 1 mL of a mixture of acetonitrile, ethyl acetate, and hexane (1:1:1 v/v/v) containing 0.1% BHT to the plasma sample.

    • Add 10 µL of formic acid to acidify the sample.

    • Vortex for 1 minute to precipitate proteins and extract the retinoids.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the upper organic supernatant to a clean amber-colored tube.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of the extraction solvent mixture to the remaining pellet.

    • Vortex and centrifuge as before.

    • Combine the supernatants.

  • Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the HPLC mobile phase.

    • Vortex briefly and transfer to an amber-colored HPLC vial for analysis.

References

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • Gatti, R., Gioia, M. G., & Cavrini, V. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 147–159.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in molecular biology (Clifton, N.J.), 485, 349–363.
  • BenchChem. (2025).
  • Lanvers-Kaminsky, C., Koster, J., & Bökker, M. (1996). Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography. Journal of chromatography.
  • Kim, H. Y., & Kim, Y. K. (2000). Improved method of determining retinol and retinyl palmitate in rat liver and serum by high-performance liquid chromatography. Journal of chromatography.
  • Urbánek, M., & Vytras, K. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.
  • Kane, M. A., Chen, N., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in enzymology, 485, 349–363.
  • Créton, R., Zwaan, G., & Dohmen, R. (1995). High pH prevents retinoic acid-induced teratogenesis. The International journal of developmental biology, 39(2), 409–414.
  • Van Hooser, J. P., Jang, G. F., & Palczewski, K. (2000). Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo. The Journal of biological chemistry, 275(44), 34381–34388.
  • Andreola, F., Capparelli, M., & Formelli, F. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-Portal.org.
  • Urbach, C., Bréton, L., & Gaborit, A. (2013). The Combination of a Retinoid, a Phenolic Agent and an Antioxidant Improves Tolerance while Retaining an Optimal Depigmenting Action in Reconstructed Epidermis. Skin Pharmacology and Physiology, 26(6), 313-321.
  • Douny, C., Tihon, A., & Bayon, A. (2018). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop.
  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments.
  • De-Paoli, G., Karst, F., & Rether, B. (2021). Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Food Additives & Contaminants: Part A, 38(11), 1895-1904.
  • Shih, T. W., Shealy, Y. F., Strother, D. L., & Hill, D. L. (1986). Nonenzymatic isomerization of all-trans- and 13-cis-retinoids catalyzed by sulfhydryl groups.
  • Chen, H., & Juchau, M. R. (1997). Glutathione S-transferases act as isomerases in isomerization of 13-cis-retinoic acid to all-trans-retinoic acid in vitro. The Biochemical journal, 327 ( Pt 3), 721–726.
  • Tsukada, M., Schröder, M., Roos, T. C., Chandraratna, R. A., Reichert, U., & Merk, H. F. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors.
  • ResearchGate. (2022, January 12). What are the best optimal conditions for dissolving and storing the all-trans retinoic acid?. Retrieved from [Link]

  • Thurnham, D. I., Smith, E., & Flora, P. S. (1988). Concurrent liquid-chromatographic assay of retinol, alpha-tocopherol, beta-carotene, alpha-carotene, lycopene, and beta-cryptoxanthin in plasma, with a mobile phase of acetonitrile and dichloromethane. Clinical chemistry, 34(2), 377–381.
  • Barua, A. B., & Furr, H. C. (1998). Properties of retinoids. Structure, handling, and preparation. Journal of chromatography.
  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406.
  • Rando, R. R. (1991). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. The Biochemical journal, 279 ( Pt 2), 459–465.
  • Gallego, O., & Barahona, F. (1997). Interaction of retinol and retinoic acid with phospholipid membranes. A differential scanning calorimetry study. Biochimica et biophysica acta, 1327(2), 223–234.
  • Pignatello, R., & Puglisi, G. (2020). Accelerated photostability study of tretinoin and isotretinoin in liposome formulations. Journal of Pharmaceutical and Biomedical Analysis, 188, 113401.
  • Armstrong, J. L., Veal, G. J., Redfern, C. P., & Boddy, A. V. (2005). 13-cis retinoic acid and isomerisation in paediatric oncology--is changing shape the key to success?. Biochemical pharmacology, 69(9), 1299–1306.
  • McCaffery, P., & Dräger, U. C. (2012). Retinoic acid stability in stem cell cultures. Stem cells and development, 21(6), 847–853.

Sources

Reference Data & Comparative Studies

Validation

Resolving the Unresolvable: A Comparative Guide to Retinyl Palmitate Isomer Quantification

Accurate quantification of retinyl palmitate (Vitamin A palmitate) is a critical quality attribute (CQA) in drug development and nutritional fortification. However, the molecule is highly susceptible to geometric isomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of retinyl palmitate (Vitamin A palmitate) is a critical quality attribute (CQA) in drug development and nutritional fortification. However, the molecule is highly susceptible to geometric isomerization under environmental stress. While the all-trans isomer is the biologically active form, exposure to heat primarily drives the formation of 13-cis-retinyl palmitate, whereas UV/visible light exposure predominantly yields 9-cis-retinyl palmitate1[1].

Because these cis isomers exhibit significantly reduced bioactivity, distinguishing them from the all-trans form is essential. This guide objectively compares the analytical modalities used for isomer-specific detection and provides a self-validating, step-by-step methodology for achieving baseline resolution.

Isomerization AllTrans all-trans-Retinyl Palmitate (High Bioactivity) Thermal Thermal Stress (Heat) AllTrans->Thermal Photo Photoisomerization (UV/Vis Light) AllTrans->Photo Cis13 13-cis-Retinyl Palmitate (Reduced Bioactivity) Thermal->Cis13 Primary Pathway Photo->Cis13 Secondary Pathway Cis9 9-cis-Retinyl Palmitate (Reduced Bioactivity) Photo->Cis9 Primary Pathway

Fig 1. Degradation pathways of all-trans-retinyl palmitate into 9-cis and 13-cis isomers.

Comparative Analysis of Analytical Modalities

The structural similarity of retinyl palmitate isomers makes chromatographic separation notoriously difficult. The choice of stationary phase dictates whether the assay will quantify total vitamin A or provide an accurate isomer profile.

The Failure of Reversed-Phase (RP) HPLC

RP-HPLC (e.g., C18 columns) separates analytes based on hydrophobicity. Because the all-trans, 9-cis, and 13-cis isomers possess nearly identical partition coefficients (logP), they interact equally with the hydrophobic stationary phase. Consequently, 13-cis-retinyl palmitate completely co-elutes with the all-trans isomer (Resolution, Rs​≈0.08 ), and 9-cis is only partially resolved ( Rs​≈0.70 )1[1]. RP-HPLC is strictly suitable for total retinyl ester quantification, not isomeric purity.

The Superiority of Normal-Phase (NP) HPLC

NP-HPLC utilizes an unbonded silica stationary phase, which separates molecules based on polar interactions and steric hindrance. The "bent" geometry of the cis isomers alters their spatial ability to interact with the planar silanol groups on the silica surface compared to the linear all-trans molecule. This steric differentiation allows NP-HPLC to achieve complete baseline resolution of all three isomers 2[2].

Supercritical Fluid Chromatography (SFC-MS/MS)

SFC coupled with tandem mass spectrometry offers a high-throughput alternative, reducing extraction and run times to roughly 16 minutes per sample 3[3]. However, unless specialized chiral or highly specific achiral stationary phases are employed, standard SFC methods are generally optimized for total retinyl esters rather than geometric isomer resolution.

Quantitative Comparison Table
Analytical ModalitySeparation MechanismResolution: 13-cis vs all-transResolution: 9-cis vs all-transOptimal Use Case
RP-HPLC (C18) Hydrophobic partitioningCo-elution ( Rs​≈0.08 )Partial ( Rs​≈0.70 )Total Vitamin A quantification
NP-HPLC (Silica) Steric & polar interactionsBaseline ( Rs​>1.5 )Baseline ( Rs​>1.5 )Isomeric purity & profiling
SFC-MS/MS Supercritical fluid partitioningPhase-dependentPhase-dependentHigh-throughput screening

Self-Validating Experimental Protocol: NP-HPLC Method

To ensure the integrity of the isomer profile, the analytical workflow must be a self-validating system that actively prevents ex vivo isomerization during sample handling.

Causality Check: Traditional methods often employ saponification (hot alkaline hydrolysis) to clear lipid matrices. However, the heat and high pH artificially induce isomerization of all-trans to 13-cis and degrade up to 10% of total retinoids 1[1]. Therefore, direct solvent extraction is mandatory .

Workflow Prep Sample Prep (Avoid Saponification) Extract LLE Extraction (Hexane + 0.01% BHT) Prep->Extract Chrom NP-HPLC Separation (Silica Column) Extract->Chrom Detect Detection (UV 325nm / FLD) Chrom->Detect Data Isomer Quantification (ICH Validation) Detect->Data

Fig 2. Self-validating NP-HPLC workflow for retinyl palmitate isomer quantification.

Step-by-Step Methodology

Step 1: Matrix Extraction (Protected Environment)

  • Conduct all procedures under yellow/red light or use actinic amber glassware to strictly prevent UV-induced 9-cis photoisomerization.

  • Homogenize the sample (e.g., fortified oil or tissue) in a mixture of ethyl acetate/hexane (10:90, v/v).

  • Critical Step: Add 0.01% Butylated hydroxytoluene (BHT) to the extraction solvent. BHT acts as a radical scavenger, self-validating the assay by halting auto-oxidation during the extraction phase 2[2].

Step 2: Chromatographic Separation

  • Column: Equip the HPLC with an unbonded silica column (e.g., DB Silica, 250 mm × 4.6 mm, 5 µm particle size)4[4].

  • Mobile Phase: Utilize an isocratic system of n-heptane and isopropyl alcohol. For high-resolution isomer separation, a low-polarity ratio (e.g., 99:1 to 99.5:0.5 v/v) is required to maximize the steric interactions with the silanol groups.

  • Flow Rate: 1.0 mL/min at an ambient column temperature (25°C).

Step 3: Detection & System Suitability

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) at 325-326 nm, or a Fluorescence Detector (FLD) set to Ex: 325 nm / Em: 470 nm for complex matrices requiring higher specificity.

  • System Suitability Test (SST): Before sample injection, inject a mixed standard containing all-trans, 9-cis, and 13-cis-retinyl palmitate. The system is only validated for use if the resolution ( Rs​ ) between the 13-cis and all-trans peaks is ≥1.5 .

Method Validation Framework (ICH Guidelines)

To ensure regulatory compliance, the method must be validated against ICH Q2(R1) parameters. Recent isocratic LC methods for retinyl palmitate demonstrate the following achievable benchmarks 5[5]:

  • Linearity: Calibration curves should exhibit an R2>0.998 across the working range (e.g., 15.92 to 7621.08 pmol).

  • Sensitivity: A highly optimized isocratic method can achieve a Limit of Detection (LOD) of ≈0.08 pmol and a Limit of Quantification (LOQ) of ≈0.27 pmol based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Precision: Intra-assay coefficients of variation (CV) must remain <5% at all concentrations within the linear range.

  • Accuracy (Recovery): Matrix spiking with known concentrations of 9-cis and 13-cis standards should yield overall recoveries between 95% and 105%.

References

  • Rapid direct analysis of retinyl palmitate (vitamin A)
  • Liquid Chromatographic Analysis of all-trans-Retinyl Palmitate, β-Carotene, and Vitamin E in Fortified Foods Source: ACS Publications URL
  • The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction Source: Eurofins URL
  • Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils Source: Taylor & Francis URL
  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method Source: PMC URL

Sources

Comparative

Comparative Thermal Stability of Retinoids: Retinol, Retinyl Palmitate, and cis-Isomers

Retinoids are foundational molecules in dermatological and oncological drug development. However, their highly conjugated polyene backbone renders them notoriously susceptible to thermal, oxidative, and photolytic degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Retinoids are foundational molecules in dermatological and oncological drug development. However, their highly conjugated polyene backbone renders them notoriously susceptible to thermal, oxidative, and photolytic degradation. When formulating retinoids, understanding the thermodynamic and kinetic differences between free alcohols, esterified derivatives, and their geometric isomers is critical for predicting shelf-life and ensuring clinical efficacy.

This guide provides an in-depth, objective comparison of the thermal stability profiles of all-trans-retinol (atROL) , retinyl palmitate (RP) , 9-cis-retinol , and 13-cis-retinol , backed by mechanistic insights and self-validating experimental protocols.

Thermodynamic & Kinetic Profiling

The thermal degradation of retinoids generally follows first-order kinetics, heavily influenced by the formulation matrix and the specific functional groups attached to the polyene chain 1.

Retinol vs. Retinyl Palmitate

Free all-trans-retinol is highly reactive. The terminal hydroxyl group facilitates rapid oxidation to retinaldehyde and subsequently to retinoic acid under thermal stress. In contrast, retinyl palmitate exhibits significantly higher thermal stability. The esterification of the C15 hydroxyl group with a bulky palmitic acid moiety provides substantial steric hindrance, shielding the polyene chain from free radical attack and slowing down ionic dissociation pathways 2.

The cis-Isomers: 9-cis vs. 13-cis

When subjected to heat (such as during spray-drying or accelerated storage), all-trans-retinoids undergo geometric isomerization, yielding a mixture of 9-cis, 13-cis, and 9,13-di-cis isomers 3.

  • 13-cis-retinol is kinetically favored but thermodynamically unstable due to severe steric clashes between the C10-hydrogen and the C13-methyl group.

  • 9-cis-retinol , conversely, is thermodynamically much closer in energy to the all-trans configuration 4. Because it lacks the extreme steric strain of the 13-cis form, the 9-cis isomer demonstrates a higher relative thermal stability and persists longer in heat-stressed matrices.

Quantitative Data Summary
Retinoid DerivativeRelative Thermal StabilityPrimary Thermal Degradation PathwayIsomerization Tendency
all-trans-Retinol LowRapid oxidation, chain cleavageHigh (Converts to 9-cis, 13-cis)
Retinyl Palmitate HighSlow oxidation, ester hydrolysisModerate (Converts to 9-cis, 13-cis)
9-cis-Retinol ModerateOxidationLow (Thermodynamically stable)
13-cis-Retinol Very LowRapid oxidation, back-isomerizationHigh (Sterically strained)
Mechanistic Pathways of Thermal Degradation

The degradation of retinoids is not a single-step event but a cascading failure of the molecular structure. Heat accelerates the formation of peroxides within the formulation matrix, which subsequently attack the conjugated double bonds, leading to epoxide formation, chain cleavage, and polymerization 5.

RetinoidMechanisms atROL all-trans-Retinol (Baseline Stability) cis9 9-cis-Retinol (Moderate Stability) atROL->cis9 Thermal Isomerization (Thermodynamically Favored) cis13 13-cis-Retinol (Low Stability) atROL->cis13 Thermal Isomerization (Kinetically Favored) Degradation Oxidative Cleavage & Polymerization Products atROL->Degradation Rapid Oxidation RP Retinyl Palmitate (High Thermal Stability) RP->atROL Ester Hydrolysis (Heat/Moisture) RP->Degradation Slow Oxidation (Steric Shielding) cis9->Degradation Oxidation cis13->Degradation Rapid Oxidation

Retinoid thermal degradation and isomerization pathways.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the thermal stability of retinoids, analytical methods must rigorously isolate thermal stress from photolytic degradation. As an Application Scientist, I mandate the following self-validating protocol to ensure data integrity.

Protocol: Accelerated Thermal Degradation & HPLC-UV Quantification

Phase 1: Matrix Preparation & Controlled Stress

  • Sample Preparation: Dissolve standard all-trans-retinol and retinyl palmitate in a purified lipid matrix (e.g., squalane) to a concentration of 0.01 M.

    • Causality: Retinoids degrade differently in polar versus non-polar solvents. A lipid base standardizes the ionic dissociation variables and mimics realistic pharmaceutical delivery systems.

  • Environmental Control: Aliquot the samples into hermetically sealed amber glass vials.

    • Causality: Retinoids are extremely photosensitive. Amber glass blocks UV light, successfully isolating thermal degradation as the sole independent variable 1.

  • Thermal Incubation: Place vials in dark, temperature-controlled stability chambers at 25°C, 40°C, and 60°C. Pull samples at predefined intervals (0, 7, 14, and 28 days).

Phase 2: Extraction & System Suitability 4. Liquid-Liquid Extraction: Extract the retinoids using a hexane/ethanol (2:1 v/v) solvent system containing 0.1% Butylated Hydroxytoluene (BHT).

  • Causality: BHT acts as a radical scavenger. Introducing it during extraction prevents artifactual oxidation of the retinoids when exposed to atmospheric oxygen during sample handling 6.

  • System Suitability Testing (SST): Inject a resolution mixture containing all-trans-retinol, 9-cis-retinol, 13-cis-retinol, and retinyl palmitate. Ensure a resolution factor ( Rs​ ) > 1.5 between the closely eluting 9-cis and 13-cis isomers to validate the column's resolving power.

Phase 3: HPLC-UV Quantification 6. Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm). Use an isocratic mobile phase of Methanol/Water (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Causality: Isocratic elution minimizes baseline drift and provides highly reproducible retention times, which is critical for distinguishing closely related geometric isomers that share nearly identical UV absorption spectra.

  • Detection & Kinetic Modeling: Monitor absorbance at 325 nm (retinol isomers) and 326 nm (retinyl palmitate). Plot the natural log of the remaining concentration ( ln[C] ) versus time to confirm first-order degradation kinetics, and apply the Arrhenius equation to calculate the activation energy ( Ea​ ) 5.

Workflow Prep Sample Prep (Amber Vials + BHT) Stress Thermal Stress (25°C, 40°C, 60°C) Prep->Stress Extraction LLE Extraction (Hexane/Ethanol) Stress->Extraction HPLC HPLC-UV Analysis (Isocratic Elution) Extraction->HPLC Kinetics Kinetic Modeling (Arrhenius Eq) HPLC->Kinetics

Self-validating thermal stress and HPLC-UV quantification workflow.

References
  • Retinoid stability and degradation kinetics in commercial cosmetic products. National Institutes of Health (NIH). 1

  • Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation. American Chemical Society (ACS). 2

  • The Protective Effect of Antioxidants on Vitamin A Stability in Nonfat Dry Milk During Thermally Accelerated Storage. SciSpace. 3

  • Why 11-cis-Retinal? Why Not 7-cis-, 9-cis-, or 13-cis-Retinal in the Eye?. American Chemical Society (ACS). 4

  • Kinetics of Vitamin A Degradation and Oxidation of Palm Oil Fortified with Retinyl Palmitate and β-Carotene. International Journal of Oil Palm (IJOP). 5

  • Vitamin A and vitamin A palmitate stability over time and under UVA and UVB radiation. National Institutes of Health (NIH). 6

Sources

Validation

Retinol, palmitate, 9-cis,13-cis- vs 13-cis-retinyl palmitate pharmacokinetic profiles

As retinoid-based therapeutics evolve, understanding the nuanced pharmacokinetic (PK) and pharmacodynamic (PD) differences between specific stereoisomers is critical for drug development professionals. Retinyl palmitate,...

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Author: BenchChem Technical Support Team. Date: April 2026

As retinoid-based therapeutics evolve, understanding the nuanced pharmacokinetic (PK) and pharmacodynamic (PD) differences between specific stereoisomers is critical for drug development professionals. Retinyl palmitate, the major storage form of Vitamin A, exists in several isomeric states. While all-trans-retinyl palmitate is the most abundant and biologically active, its cis-isomers—specifically 13-cis-retinyl palmitate and the di-cis 9-cis,13-cis-retinyl palmitate (CAS: 34356-30-4)—demonstrate unique metabolic routing, receptor affinities, and clearance rates.

This guide provides an objective, data-driven comparison of these two isomers, detailing their metabolic pathways, PK parameters, and the rigorous analytical methodologies required to quantify them in biological matrices.

Mechanistic Overview: Metabolism and Receptor Activation

The biological potency of retinyl palmitate isomers is intrinsically linked to their enzymatic hydrolysis into retinol isomers, followed by oxidation into retinoic acid (RA) derivatives [1].

  • 13-cis-Retinyl Palmitate: This mono-cis isomer is reported to retain approximately 75% of the biological activity of the all-trans form [2]. Upon cellular uptake, it is metabolized into 13-cis-retinoic acid (isotretinoin). 13-cis-RA exhibits lower direct affinity for nuclear receptors and relies heavily on intracellular isomerization to all-trans-RA to effectively activate Retinoic Acid Receptors (RARs).

  • 9-cis,13-cis-Retinyl Palmitate: The introduction of a second cis double bond at the 9-position significantly alters the molecule's spatial conformation. Metabolites of 9-cis containing isomers (such as 9-cis-RA, or alitretinoin) act as pan-agonists. Unlike 13-cis-RA, 9-cis-RA binds with high affinity to both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) [3], triggering distinct transcriptional pathways related to cellular differentiation and apoptosis. The biological activity of pure 9-cis mono-isomers is generally lower (~26% of all-trans) [4], and the di-cis conformation further modulates its half-life and receptor docking kinetics.

ReceptorActivation RP13 13-cis-Retinyl Palmitate RA13 13-cis-Retinoic Acid (Isotretinoin) RP13->RA13 Hydrolysis & Oxidation RP913 9-cis,13-cis-Retinyl Palmitate RA913 9-cis,13-cis-Retinoic Acid (Pan-Agonist Precursor) RP913->RA913 Hydrolysis & Oxidation RAR RAR Activation (Gene Transcription) RA13->RAR Primary Target RA913->RAR High Affinity RXR RXR Activation (Heterodimerization) RA913->RXR High Affinity

Retinoid signaling pathways for 13-cis and 9-cis,13-cis isomers.

Pharmacokinetic Profiles (ADME)

The stereochemistry of the polyene chain dictates the lipophilicity, protein-binding capacity, and enzymatic degradation rate of these compounds.

Absorption and Distribution

Both isomers are highly lipophilic and are absorbed via chylomicrons in the lymphatic system before hepatic storage. However, oral administration of retinyl esters results in a rapid initial phase half-life (approx. 2.2 hours)[5]. The di-cis conformation of 9-cis,13-cis-retinyl palmitate creates greater steric hindrance, slightly reducing its incorporation efficiency into Retinol-Binding Protein (RBP) complexes compared to the 13-cis isomer.

Metabolism and Excretion
  • 13-cis-Retinyl Palmitate: Rapidly cleared. Its active metabolite, 13-cis-RA, shows an elimination half-life of approximately 1.5 hours in rodent models [6]. The primary elimination route is via cytochrome P450-mediated oxidation into 4-oxo-13-cis-RA, followed by glucuronidation and biliary excretion.

  • 9-cis,13-cis-Retinyl Palmitate: The 9-cis structural motif generally exhibits linear pharmacokinetics. Clinical data on 9-cis-RA indicates peak plasma concentrations within 3 to 4 hours and a short half-life of 1.3 to 2.4 hours [7]. The di-cis ester must undergo complex enzymatic cleavage, often resulting in a slightly delayed Tmax​ compared to 13-cis-retinyl palmitate.

Quantitative Pharmacokinetic Comparison

The following table summarizes the comparative PK parameters of the isomers and their primary active metabolites based on single-dose oral administration models.

Parameter13-cis-Retinyl Palmitate9-cis,13-cis-Retinyl PalmitateCausality / Mechanistic Driver
Relative Bioactivity ~75% (vs. all-trans)< 26% (estimated vs. all-trans)Di-cis steric hindrance reduces immediate RAR docking efficiency.
Active Metabolite Tmax​ 1.5 - 2.0 hours3.0 - 4.0 hoursSlower enzymatic hydrolysis of the di-cis ester bond.
Metabolite Half-Life ( t1/2​ ) ~1.5 hours1.3 - 2.4 hoursRapid CYP450 oxidation (e.g., to 4-oxo metabolites) for both.
Receptor Target RAR (predominantly)RAR and RXR9-cis conformation enables RXR binding pocket accommodation.
Primary Excretion Biliary (Glucuronides)Biliary & RenalHigh lipophilicity necessitates phase II conjugation.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the quantification of retinyl palmitate isomers requires strict environmental controls. Standard C18 reverse-phase columns often fail to baseline-separate 13-cis from 9-cis and all-trans isomers [8]. Therefore, Normal-Phase HPLC with Fluorometric Detection (HPLC-FLD) is the gold standard.

Protocol 1: Cellular Uptake and Metabolism Assay

This self-validating in vitro protocol determines the conversion rate of retinyl esters to active retinoic acids[1].

  • Cell Culture: Seed HepG2 (hepatoma) cells in 6-well plates at 5×105 cells/well using DMEM supplemented with 10% delipidated FBS (to remove endogenous retinoids).

  • Treatment: Dose cells with 1 µM of either 13-cis- or 9-cis,13-cis-retinyl palmitate. Include a vehicle control (0.1% DMSO).

  • Time-Course Harvesting: At 0, 2, 4, 8, and 24 hours, wash cells twice with ice-cold PBS to halt metabolism.

  • Extraction (Amber Lighting Required): Add 500 µL of ice-cold ethanol containing 50 ng/mL retinyl acetate (Internal Standard). Sonicate for 10 seconds. Add 1 mL of HPLC-grade hexane, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

    • Causality Check: Hexane is chosen over chlorinated solvents (like chloroform) because chlorinated solvents promote rapid isomerization of retinyl esters under ambient light [6].

  • Evaporation: Transfer the upper hexane layer to an amber vial and dry under a gentle stream of nitrogen gas. Resuspend in 100 µL of mobile phase.

Protocol 2: Normal-Phase HPLC-FLD Quantification
  • Stationary Phase: Silica-based normal-phase column (e.g., 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution using Hexane:Dioxane (95:5, v/v) at a flow rate of 1.0 mL/min.

  • Detection: Fluorometric detection (Excitation: 325 nm, Emission: 470 nm). FLD provides superior sensitivity and specificity for retinoids compared to UV-Vis, minimizing matrix interference.

  • Validation: Calculate recovery using the retinyl acetate internal standard. Acceptable recovery margins are 85% - 110%.

HPLCWorkflow S1 Sample Prep (Hexane Extraction) S2 Normal-Phase HPLC Separation S1->S2 Amber Vials S3 Fluorometric Detection (FLD) S2->S3 Isocratic Elution S4 PK Modeling (AUC, Cmax, Tmax) S3->S4 Internal Standard Validation

Step-by-step HPLC-FLD workflow for retinyl palmitate isomer quantification.

Formulation Stability & Photoisomerization

When developing formulations or designing in vivo studies, researchers must account for the extreme photosensitivity of retinoids. Exposure to fluorescent lighting or UV radiation rapidly alters the isomeric ratio of retinyl palmitate. Experimental data shows that under light exposure, all-trans-retinyl palmitate levels decrease, while 9-cis isomer levels can paradoxically increase due to photoisomerization [9].

Best Practices for Integrity:

  • Actinic Shielding: All handling must occur under yellow/amber light.

  • Antioxidant Addition: Formulations should include BHT (Butylated hydroxytoluene) or α -tocopherol to prevent oxidative degradation of the polyene chain.

  • Nanoparticle Encapsulation: Solid lipid nanoparticles (SLNs) have been shown to provide physical UV-blocking action, significantly reducing the photodegradation of retinyl palmitate in aqueous environments [9].

References

  • 9-cis,13-cis Retinol Hexadecanoate (CAS 34356-30-4). Pharmaffiliates. Available at:[Link]

  • Absorption, distribution, metabolism and excretion - Statement on the effects of excess Vitamin A. Food Standards Agency (UK). Available at: [Link]

  • Improved Method of Determining Retinol and Retinyl Palmitate in Rat Liver and Serum by High-Performance Liquid Chromatography. ResearchGate. Available at:[Link]

  • Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men. PubMed (NIH). Available at: [Link]

  • Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Fortifying foods with vitamin A: Technological challenges and opportunities. ResearchGate. Available at: [Link]

Comparative

Cross-Validation of HPLC and LC-MS/MS for the Analysis of 9-cis and 13-cis-Retinyl Palmitate

As a Senior Application Scientist, selecting the appropriate analytical platform for retinoid quantification requires balancing chromatographic resolution with detection sensitivity. 9-cis and 13-cis-retinyl palmitate ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for retinoid quantification requires balancing chromatographic resolution with detection sensitivity. 9-cis and 13-cis-retinyl palmitate are critical precursors to active retinoic acid isomers, which regulate cellular differentiation and gene expression via Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR)[1][2].

Accurate quantification of these specific isomers is essential for pharmacokinetic profiling and drug development. However, their analysis presents a formidable challenge: they are highly lipophilic, isobaric, and exquisitely sensitive to environmental degradation[3][4]. This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the isolation and quantification of these complex target analytes.

The Analytical Challenge: Causality in Method Design

Before comparing instrumentation, the sample handling and chromatographic theory must be established. Every step in retinoid analysis must be a self-validating system designed to prevent artifactual data.

  • Avoiding Artifactual Isomerization: 9-cis-retinyl palmitate is primarily formed via UV/visible light exposure, while 13-cis-retinyl palmitate is a product of thermal stress[3]. Therefore, all extraction and analysis steps must be conducted under amber or red light at controlled temperatures (≤ 20°C). Failure to do so results in the ex vivo conversion of the dominant all-trans-retinyl palmitate into cis-isomers, invalidating the quantification[5].

  • Preserving the Ester Bond: Standard total vitamin A assays utilize saponification to hydrolyze esters into retinol. To quantify the intact 9-cis and 13-cis-retinyl palmitate isomers, saponification must be strictly avoided[6].

  • Chromatographic Resolution: On standard reversed-phase (RP) C18 columns, 13-cis-retinyl palmitate fails to achieve baseline resolution with the all-trans isomer (resolution factor Rs​≈0.08 )[3]. Normal-phase chromatography (using silica columns) or specialized C30 columns are mandatory to separate these geometric isomers based on spatial conformation rather than mere hydrophobicity.

Isomerization AllTrans All-trans-Retinyl Palmitate (Biologically Dominant) Stress Environmental / Processing Stress AllTrans->Stress Exposure NineCis 9-cis-Retinyl Palmitate (RXR Pathway Precursor) ThirteenCis 13-cis-Retinyl Palmitate (RAR Pathway Precursor) Stress->NineCis UV/Visible Light Stress->ThirteenCis Thermal Degradation

Retinyl palmitate isomerization pathways under environmental stress.

Methodological Cross-Validation: HPLC vs. LC-MS/MS

To achieve rigorous cross-validation, samples should be split and analyzed orthogonally using both HPLC-UV/FLD and LC-MS/MS.

HPLC-UV/FLD (High-Performance Liquid Chromatography)

HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detection remains the gold standard for isomer resolution. Normal-phase silica columns provide excellent baseline separation of 9-cis, 13-cis, and all-trans isomers[3]. Because retinoids possess a highly conjugated double-bond system, they exhibit strong absorbance at 325 nm. While highly robust and reproducible for high-concentration samples (e.g., fortified formulations or liver tissues), HPLC-UV struggles with the sensitivity required for trace endogenous plasma profiling[7].

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS offers unparalleled sensitivity and specificity for trace-level quantification. For highly lipophilic, non-polar compounds like retinyl esters, Atmospheric Pressure Chemical Ionization (APCI) is frequently preferred over Electrospray Ionization (ESI) to maximize ionization efficiency and reduce matrix suppression[4]. During ionization, retinyl palmitate often undergoes in-source fragmentation. Depending on the source settings, either the intact protonated molecule [M+H]+ at m/z 525.5 or the highly abundant in-source fragment corresponding to the retinol backbone (m/z 269.2, representing the loss of the palmitic acid moiety) is selected as the precursor ion for Multiple Reaction Monitoring (MRM)[8].

Quantitative Data Summary

The following table summarizes the cross-validated performance metrics of both platforms for retinyl palmitate analysis:

Performance ParameterHPLC-UV/FLDLC-MS/MS (APCI-MRM)
Primary Utility QA/QC, high-concentration tissuesPK studies, trace endogenous plasma
Isomer Resolution Excellent (Normal-Phase Silica)Moderate to Excellent (C30 or Normal-Phase)
Limit of Detection (LOD) ~5.0 pmol~0.4 pmol[8]
Limit of Quantification (LOQ) ~15.0 pmol[7]~1.9 pmol[8]
Linearity ( R2 ) > 0.995> 0.998
Matrix Effect Susceptibility Low (Specific UV absorbance)Moderate (Requires matrix-matched IS)
Detection Mechanism Absorbance at 325 nmm/z 525.5 269.2 (Palmitate loss)

Self-Validating Experimental Protocols

The following workflows are designed to ensure data integrity. The inclusion of an internal standard (IS)—such as retinyl acetate or isotopically labeled retinyl palmitate-d6—prior to extraction is critical to self-validate recovery rates[9].

Workflow Sample Biological Sample (Plasma/Tissue) Prep LLE Extraction (Hexane/MTBE) Amber Light, No Saponification Sample->Prep HPLC HPLC-UV/FLD Normal-Phase Separation Prep->HPLC Aliquot A LCMS LC-MS/MS (APCI) MRM: m/z 525.5 -> 269.2 Prep->LCMS Aliquot B Data Method Concordance & Isomer Quantification HPLC->Data High Conc. / Resolution LCMS->Data Trace Conc. / Specificity

Cross-validation analytical workflow for retinyl palmitate isomers.

Phase 1: Amber-Light Liquid-Liquid Extraction (LLE)

Note: Perform all steps in a dark room under amber/red light at 20°C.

  • Spiking: Aliquot 200 µL of plasma or tissue homogenate into a light-protected glass vial. Spike with 10 µL of Internal Standard (e.g., retinyl palmitate-d6)[9].

  • Protein Precipitation: Add 200 µL of cold ethanol to denature proteins and release protein-bound retinoids. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of a non-polar solvent system (e.g., hexane or methyl tert-butyl ether [MTBE])[9]. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer to a clean amber glass vial. Repeat the extraction step once more and pool the organic layers.

  • Concentration: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the appropriate mobile phase immediately prior to injection.

Phase 2: HPLC-UV/FLD Analysis
  • Column: Normal-phase silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using 0.1% to 0.4% isopropanol in hexane[4][5]. This non-polar system ensures baseline separation of 13-cis, 9-cis, and all-trans isomers.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: Set the UV/Vis Diode Array Detector (DAD) to monitor 325 nm[5].

  • Validation: Confirm peak identities by matching retention times and UV spectra with authentic 9-cis and 13-cis-retinyl palmitate reference standards.

Phase 3: LC-MS/MS Analysis
  • Column: Specialized C30 reversed-phase column (e.g., YMC Carotenoid, 2.1 × 150 mm, 3 µm) to handle the lipophilicity and provide spatial isomer resolution.

  • Mobile Phase: Gradient elution. Mobile Phase A: Methanol/Water (90:10, v/v) with 0.1% formic acid. Mobile Phase B: MTBE/Methanol (80:20, v/v) with 0.1% formic acid.

  • Ionization Source: APCI in positive ion mode. Capillary temperature set to 250°C to prevent thermal degradation of the cis-isomers during ionization[4].

  • MRM Transitions: Monitor the transition m/z 525.5 269.2 for retinyl palmitate isomers, and m/z 531.5 275.2 for the d6-internal standard[8][9].

  • Validation: Calculate the ratio of the analyte peak area to the IS peak area. Compare the calculated concentrations from the LC-MS/MS data against the HPLC-UV data to establish method concordance and validate the absence of matrix-induced ion suppression.

References

  • Kopec, R. E., et al. "Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma." Rapid Communications in Mass Spectrometry, PubMed Central (NIH), [Link].

  • Fiebig, S., et al. "Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD." Food Additives & Contaminants: Part A, Taylor & Francis, [Link].

  • Golczak, M., et al. "Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle." Methods in Molecular Biology, PubMed Central (NIH), [Link].

  • Alberts, D. S., et al. "Circulating endogenous retinoic acid concentrations among participants enrolled in a randomized placebo-controlled clinical trial of retinyl palmitate." Cancer Epidemiology, Biomarkers & Prevention, PubMed, [Link].

  • Hori, M., et al. "A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method." Journal of Food and Drug Analysis, [Link].

  • Cichon, M. J., et al. "An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters." Journal of Chromatography B, PubMed Central (NIH), [Link].

Sources

Safety & Regulatory Compliance

Safety

Retinol, palmitate, 9-cis,13-cis- proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and operational logistics not merely as a checklist of compliance, but as a rigorous, self-validating system. Handling highly specific isomers like Retinol,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and operational logistics not merely as a checklist of compliance, but as a rigorous, self-validating system. Handling highly specific isomers like Retinol, palmitate, 9-cis,13-cis- (often referred to as 9,13-di-cis retinyl palmitate) requires a deep understanding of its physicochemical vulnerabilities and toxicological profile.

Retinoids are notoriously sensitive to environmental degradation, and their biological potency translates directly into significant health and environmental hazards. This guide provides the causal reasoning behind standard operating procedures (SOPs) and outlines a definitive, step-by-step protocol for the safe handling and EPA-compliant disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design a safe operational workflow, we must first understand the molecular behavior of 9-cis,13-cis-retinyl palmitate. The presence of specific cis double bonds makes this isomer highly susceptible to photoisomerization and oxidative degradation. Furthermore, its extreme lipophilicity dictates both its solvent requirements and its environmental persistence.

Table 1: Physicochemical Properties & Operational Implications

Property / Hazard ClassificationData / CategoryCausal Operational Implication
Molecular Weight 524.9 g/mol [1]Requires analytical-grade balances for precise molar stock preparation.
Lipophilicity (XLogP3) ~13.6[1]Highly hydrophobic. Necessitates the use of organic solvents (e.g., DMSO, Ethanol) for solubilization, which subsequently dictates RCRA liquid waste coding.
Reproductive Toxicity Category 1B[2]Known teratogen. Women of childbearing age must avoid overexposure[3]. Mandates handling exclusively within a certified chemical fume hood.
Aquatic Toxicity Chronic 4 (Water Hazard Class 2)Poses long-lasting harmful effects to aquatic life. Strictly prohibits drain disposal [4].
Auto-Oxidation Risk High (Exothermic)[3]Extensive air contact on high-surface-area materials (e.g., soaked rags) can trigger exothermic auto-oxidation, leading to spontaneous combustion.

Operational Workflow: Preparation to Execution

The following step-by-step methodology ensures the structural integrity of the 9-cis,13-cis isomer while mitigating exposure risks.

Step 1: Environmental Control & PPE

  • Action: Dim laboratory lighting or utilize amber-filtered light. Equip standard PPE (nitrile gloves, lab coat, safety goggles).

  • Causality: The 9-cis and 13-cis double bonds are highly photolabile. Ambient UV/white light will rapidly isomerize the compound into the all-trans form, invalidating experimental results.

  • Validation: Verify fume hood face velocity is between 80–100 FPM before opening the primary container.

Step 2: Inert Solubilization

  • Action: Purge the primary vial with an inert gas (Nitrogen or Argon) before and after extracting the material. Dissolve the compound in anhydrous DMSO or absolute ethanol.

  • Causality: Oxygen initiates radical chain reactions at the polyunsaturated sites of the retinoid backbone. Inert gas blanketing prevents oxidative degradation.

Step 3: Execution & Containment

  • Action: Conduct all assays using amber microcentrifuge tubes or foil-wrapped containers. Keep vessels tightly sealed when not actively pipetting.

G Start 9-cis,13-cis-Retinyl Palmitate (Solid/Oil) Prep Reagent Preparation (Inert Gas, Amber Vials) Start->Prep Solvent Solubilization (DMSO/EtOH) Prep->Solvent Exp Experimental Execution (Fume Hood) Solvent->Exp WasteSplit Waste Segregation & Classification Exp->WasteSplit LiqWaste Liquid Waste (Non-Halogenated Organic) WasteSplit->LiqWaste SolidWaste Solid Waste (Contaminated PPE/Plastics) WasteSplit->SolidWaste RagWaste Soaked Rags/Towels (Auto-Oxidation Hazard) WasteSplit->RagWaste Incineration EPA-Compliant Hazardous Waste Incineration LiqWaste->Incineration SolidWaste->Incineration RagWaste->Incineration

Workflow for the handling, segregation, and EPA-compliant disposal of 9-cis,13-cis-Retinyl Palmitate.

Waste Segregation and Disposal Procedures

Because retinyl palmitate is an environmental hazard and a reproductive toxin, it must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines. While the compound itself does not carry a specific EPA "P" or "U" listed waste code, the solvents used to dissolve it (and its inherent toxicity) classify the resulting mixtures as characteristic hazardous waste[5][6].

Protocol A: Liquid Waste Management
  • Segregation: Collect all liquid waste containing retinyl palmitate in a designated, chemically compatible waste carboy (typically High-Density Polyethylene, HDPE).

  • Classification: If dissolved in ethanol, the waste must be classified as Ignitable (EPA Waste Code D001) . Label the container clearly as "Hazardous Waste: Non-Halogenated Organics (Ethanol, Retinyl Palmitate)."

  • Storage: Store the waste container in a secondary containment tray within a flammable storage cabinet. Do not allow the container to remain open; use a vented funnel system to prevent vapor accumulation.

Protocol B: Solid Waste Management
  • Collection: Place all contaminated pipette tips, amber vials, and microcentrifuge tubes into a puncture-resistant, biohazard-style solid waste bin lined with a heavy-duty plastic bag.

  • Labeling: Label as "Hazardous Solid Waste: Teratogen Contaminated."

  • Disposal: This waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[7].

Protocol C: High-Risk Material (The Auto-Oxidation Hazard)
  • The Threat: Paper towels, Kimwipes, or rags that have soaked up pure or highly concentrated retinyl palmitate pose a severe fire risk. As the polyunsaturated lipid oxidizes in the air, the reaction releases heat. In the insulated environment of a trash can, this exothermic auto-oxidation can reach the auto-ignition temperature of the material, causing a spontaneous fire[3].

  • The Solution: Immediately place any soaked rags into a dedicated, air-tight metal container (a "flammable rag can"). Alternatively, soak the contaminated wipes in water before sealing them in a waste container to act as a heat sink and block oxygen access.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination[4].

  • Evacuation & PPE: For major spills, evacuate unnecessary personnel. Ensure the responder is wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment (Do NOT use water): Because the compound is highly lipophilic and toxic to aquatic life, do not use a water jet to flush the spill[2][8]. Water will simply spread the hydrophobic oil/solid and risk sewer contamination.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill pad).

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent and an appropriate organic solvent (like isopropanol) to remove lipophilic residues, capturing the wash solvent as hazardous liquid waste.

References

  • PubChem. "Retinol, palmitate, 9-cis,13-cis- | C36H60O2 | CID 5353926." National Center for Biotechnology Information. Available at:[Link]

  • MakingCosmetics. "Vitamin A (retinyl palmitate) - SDS (Safety Data Sheet)." MakingCosmetics Inc. Available at:[Link]

  • Redox. "Safety Data Sheet Vitamin A Palmitate." Redox Ltd. Available at: [Link]

Sources

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